Methyldopa hydrate
描述
Alpha-methyl-L-dopa is a derivative of L-tyrosine having a methyl group at the alpha-position and an additional hydroxy group at the 3-position on the phenyl ring. It has a role as a hapten, an antihypertensive agent, an alpha-adrenergic agonist, a peripheral nervous system drug and a sympatholytic agent. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid.
Methyldopa, or α-methyldopa, is a centrally acting sympatholytic agent and an antihypertensive agent. It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects. Methyldopa works by binding to alpha(α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. Methyldopa exists in two isomers D-α-methyldopa and L-α-methyldopa, which is the active form. First introduced in 1960 as an antihypertensive agent, methyldopa was considered to be useful in certain patient populations, such as pregnant women and patients with renal insufficiency. Since then, methyldopa was largely replaced by newer, better-tolerated antihypertensive agents; however, it is still used as monotherapy or in combination with [hydrochlorothiazide]. Methyldopa is also available as intravenous injection, which is used to manage hypertension when oral therapy is unfeasible and to treat hypertensive crisis.
Methyldopa anhydrous is a Central alpha-2 Adrenergic Agonist. The mechanism of action of methyldopa anhydrous is as an Adrenergic alpha2-Agonist.
Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal.
Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
METHYLDOPA is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1962 and is indicated for hypertension and has 2 investigational indications.
Methyldopa or alpha-methyldopa (brand names Aldomet, Apo-Methyldopa, Dopamet, Novomedopa) is a centrally-acting adrenergic antihypertensive medication. Its use is now deprecated following introduction of alternative safer classes of agents. However it continues to have a role in otherwise difficult to treat hypertension and gestational hypertension (formerly known as pregnancy-induced hypertension). Methyldopa is an aromatic-amino-acid decarboxylase inhibitor in animals and in man. Only methyldopa, the L-isomer of alpha-methyldopa, has the ability to inhibit dopa decarboxylase and to deplete animal tissues of norepinephrine. In man the antihypertensive activity appears to be due solely to the L-isomer. About twice the dose of the racemate (DL-alpha-methyldopa) is required for equal antihypertensive effect. Methyldopa has no direct effect on cardiac function and usually does not reduce glomerular filtration rate, renal blood flow, or filtration fraction. Cardiac output usually is maintained without cardiac acceleration. In some patients the heart rate is slowed. Normal or elevated plasma renin activity may decrease in the course of methyldopa therapy. Methyldopa reduces both supine and standing blood pressure. Methyldopa usually produces highly effective lowering of the supine pressure with infrequent symptomatic postural hypotension. Exercise hypotension and diurnal blood pressure variations rarely occur. Methyldopa, in its active metabolite form, is a central alpha-2 receptor agonist. Using methyldopa leads to alpha-2 receptor-negative feedback to sympathetic nervous system (SNS) (centrally and peripherally), allowing peripheral sympathetic nervous system tone to decrease. Such activity leads to a decrease in total peripheral resistance (TPR) and cardiac output. When introduced it was a mainstay of antihypertensive therapy, but its use has declined, with increased use of other safer classes of agents. One of its important present-day uses is in the management of pregnancy-induced hypertension, as it is relatively safe in pregnancy compared to other antihypertensive drugs (Wikipedia).
An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
See also: Levodopa (related); Prazosin (related); Pargyline (related) ... View More ...
属性
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJUBZFLFDODNF-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-08-1 | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41372-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Methyldopa Hydrate on Central Alpha-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effect through a sophisticated central mechanism. This technical guide provides a comprehensive exploration of the molecular and physiological actions of methyldopa hydrate, focusing on its role as a prodrug and the subsequent agonistic activity of its primary metabolite, α-methylnorepinephrine, on central α-2 adrenergic receptors. This document details the metabolic pathway of methyldopa, the downstream signaling cascade following receptor activation, and the ultimate physiological response leading to a reduction in sympathetic outflow and blood pressure. Furthermore, this guide presents quantitative data on the binding affinities of methyldopa's metabolites and outlines detailed experimental protocols for key assays used to elucidate this mechanism of action.
Introduction
Methyldopa is a centrally-acting antihypertensive agent that has been in clinical use for decades.[1] Its primary mechanism of action involves the modulation of the sympathetic nervous system at the level of the central nervous system (CNS).[1] Unlike direct-acting agonists, methyldopa is a prodrug that requires enzymatic conversion to its active form to elicit its pharmacological effects.[2] This guide will delve into the intricate details of this process, providing a technical overview for researchers and professionals in the field of drug development.
Metabolism of Methyldopa
Methyldopa, administered as L-α-methyldopa, is transported across the blood-brain barrier into the CNS.[1] Within adrenergic neurons, it undergoes a two-step metabolic conversion:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (dopa decarboxylase) converts methyldopa to α-methyldopamine.
-
Hydroxylation: Dopamine β-hydroxylase then converts α-methyldopamine to the pharmacologically active metabolite, (1R,2S)-α-methylnorepinephrine.[3]
A minor metabolite, α-methylepinephrine, can also be formed through the action of phenylethanolamine-N-methyltransferase.[4] It is primarily α-methylnorepinephrine that acts as a "false neurotransmitter," replacing endogenous norepinephrine (B1679862) in synaptic vesicles.[4]
Mechanism of Action at Central Alpha-2 Adrenergic Receptors
The antihypertensive effect of methyldopa is mediated by the agonistic activity of its metabolite, α-methylnorepinephrine, at presynaptic α-2 adrenergic receptors located in the brainstem, particularly in the nucleus tractus solitarius.[4]
Alpha-2 Adrenergic Receptor Subtypes
There are three main subtypes of α-2 adrenergic receptors: α2A, α2B, and α2C.[5] The central antihypertensive effects of α-2 agonists are primarily mediated by the α2A subtype.[5]
Signaling Pathway
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[6] The binding of α-methylnorepinephrine to the α-2 adrenergic receptor initiates the following signaling cascade:
-
G-protein Activation: The Gi protein is activated, leading to the dissociation of its αi and βγ subunits.
-
Inhibition of Adenylyl Cyclase: The αi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]
-
Modulation of Ion Channels: The βγ subunit can directly modulate the activity of ion channels, leading to hyperpolarization of the neuronal membrane.
-
Reduced Neurotransmitter Release: The overall effect of this signaling cascade is a reduction in the influx of Ca2+ into the presynaptic terminal, which in turn inhibits the release of norepinephrine from the neuron.[6]
This reduction in noradrenergic neurotransmission from the vasomotor center in the brainstem leads to decreased sympathetic outflow to the periphery, resulting in vasodilation and a decrease in blood pressure.[1]
Quantitative Data: Binding Affinities
| Compound | Receptor Target | Binding Affinity (Relative Potency) | Reference |
| (-)-erythro-α-Methylnorepinephrine | α-2 Adrenergic Receptor | High affinity; 6 times more potent than norepinephrine | [4] |
| (-)-erythro-α-Methylepinephrine | α-2 Adrenergic Receptor | High affinity | [7] |
| α-Methyldopamine | α-2 Adrenergic Receptor | Less potent than α-methylnorepinephrine and α-methylepinephrine | [7] |
| (-)-erythro-α-Methylnorepinephrine | α-1 vs α-2 Adrenergic Receptors | 75 times more selective for α-2 receptors | [4] |
Experimental Protocols
The following protocols are synthesized from established methodologies and are intended to provide a framework for the in vitro and in vivo investigation of methyldopa's mechanism of action.
Radioligand Binding Assay for α-2 Adrenergic Receptors
This protocol is designed to determine the binding affinity of methyldopa metabolites for α-2 adrenergic receptors in rat brain tissue.
Objective: To determine the Ki (inhibition constant) of test compounds for the α-2 adrenergic receptor.
Materials:
-
Rat forebrain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Clonidine (radioligand)
-
Unlabeled clonidine (B47849) (for non-specific binding determination)
-
Test compounds (methyldopa metabolites)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation
-
50 µL of [3H]Clonidine (at a concentration near its Kd)
-
50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or excess unlabeled clonidine (for non-specific binding).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay in Cultured Cells
This protocol measures the ability of methyldopa metabolites to inhibit forskolin-stimulated cAMP production in cells expressing α-2 adrenergic receptors.[8]
Objective: To determine the IC50 of test compounds for the inhibition of adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor
-
Cell culture medium
-
Test compounds (methyldopa metabolites)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to ~80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of the test compound for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the IC50 from the resulting dose-response curve.
-
In Vivo Measurement of Sympathetic Nerve Activity
This protocol describes the direct recording of sympathetic nerve activity in anesthetized rats following central administration of methyldopa.
Objective: To assess the effect of centrally administered methyldopa on sympathetic outflow.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Bipolar platinum electrodes
-
High-impedance amplifier and filter
-
Data acquisition system
-
Methyldopa solution for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small hole for the injection cannula.
-
Implant a cannula into a lateral cerebral ventricle or directly into a brainstem nucleus (e.g., nucleus tractus solitarius).
-
-
Nerve Isolation and Electrode Placement:
-
Isolate a sympathetic nerve (e.g., renal or splanchnic nerve) through a retroperitoneal incision.
-
Place the bipolar electrodes around the nerve and cover the area with mineral oil to prevent drying.
-
-
Recording:
-
Record baseline sympathetic nerve activity (SNA). The raw signal should be amplified, filtered (e.g., 100-1000 Hz), rectified, and integrated.
-
Administer methyldopa centrally via the implanted cannula.
-
Continuously record SNA for a defined period post-injection.
-
-
Data Analysis:
-
Quantify the integrated SNA, often expressed as a percentage of the baseline activity.
-
Analyze the change in SNA over time following methyldopa administration.
-
At the end of the experiment, confirm the neural origin of the signal by administering a ganglionic blocker (e.g., hexamethonium), which should abolish the signal.
-
Conclusion
This compound's mechanism of action is a classic example of a prodrug strategy that leverages the body's own enzymatic machinery to deliver an active metabolite to the site of action. The conversion of methyldopa to α-methylnorepinephrine and its subsequent agonism at central α-2 adrenergic receptors leads to a reduction in sympathetic outflow, which is the cornerstone of its antihypertensive effect. The quantitative data on binding affinities and the detailed experimental protocols provided in this guide offer a robust framework for further research and development in the field of centrally-acting antihypertensive agents. A thorough understanding of this mechanism is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Methyldopa Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly during pregnancy, continues to be a subject of scientific inquiry aimed at enhancing its therapeutic profile.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of novel Methyldopa hydrate (B1144303) derivatives, including esters, amides, and metal-coordinated complexes. The primary motivation for developing these derivatives is to improve physicochemical properties and biological efficacy.[4] This document details experimental protocols for synthesis and purification, alongside robust analytical methodologies for characterization, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. All quantitative data are systematically presented in tabular format for comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes for researchers and drug development professionals.
Introduction to Methyldopa and Its Derivatives
Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, is a centrally acting alpha-2 adrenergic agonist.[1] It is a prodrug that is metabolized in the central nervous system to its active form, α-methylnorepinephrine. This active metabolite stimulates presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. The development of novel derivatives aims to overcome certain limitations of the parent drug, such as variable absorption, and to explore new therapeutic potentials. Ester derivatives, for example, have been synthesized to act as progenitors with potentially improved absorption from the gastrointestinal tract. This guide outlines the synthetic routes and analytical characterization of these promising new chemical entities.
Mechanism of Action: The Alpha-2 Adrenergic Pathway
The antihypertensive effect of Methyldopa is not direct but is exerted through its active metabolite, α-methylnorepinephrine. After oral administration, Methyldopa crosses the blood-brain barrier and is taken up by central adrenergic neurons. Within these neurons, it is converted by the enzyme DOPA decarboxylase to α-methyldopamine, which is then transformed by dopamine (B1211576) β-hydroxylase into α-methylnorepinephrine. This metabolite, acting as a "false neurotransmitter," is a potent agonist of presynaptic α2-adrenergic receptors. Stimulation of these receptors inhibits the release of norepinephrine, thereby reducing sympathetic tone, decreasing peripheral vascular resistance, and lowering blood pressure.
Synthesis of Novel Methyldopa Derivatives
The synthesis of novel Methyldopa derivatives involves standard organic chemistry transformations targeting the carboxylic acid, amino, or catechol functional groups. A generalized workflow includes the reaction of starting materials, work-up to isolate the crude product, and subsequent purification.
Experimental Protocol: Ester Derivative Synthesis (Methyl Ester)
Ester derivatives are often created as prodrugs to enhance bioavailability. The following protocol is based on a method for preparing L-methyldopa methyl esters.
-
Reaction Setup: To a reaction vessel, add L-methyldopa (1 equivalent) and methanol (B129727) (1-6 equivalents by mass).
-
Esterification: While stirring the suspension at a controlled temperature of 15°C, bubble hydrogen chloride gas (1-6 equivalents by mass) through the mixture.
-
Reaction: Maintain the reaction temperature at 30°C for approximately 72 hours.
-
Isolation: After the reaction period, filter the reaction solution to collect the solid product.
-
Purification: The crude ester hydrochloride is neutralized using a basic solution (e.g., 10-30 wt.% sodium carbonate) to a pH of ~6-7.
-
Crystallization: The neutralized solution is cooled to 0-20°C to induce crystallization of the methyl ester derivative.
-
Final Product: The crystallized product is isolated by centrifugation or filtration and dried under a vacuum at 40-80°C for 6-12 hours to yield the pure L-methyldopa methyl ester.
Experimental Protocol: Metal-Complex Derivative Synthesis (Zn(II) Complex)
Metal complexes of drugs can exhibit improved biological properties. A Zinc(II)-Methyldopa complex has been synthesized and shown to be more effective at reducing systolic blood pressure in spontaneously hypertensive rats than Methyldopa alone.
-
Reactant Preparation: Prepare an aqueous solution of Methyldopa. Separately, prepare an aqueous solution of Zinc(II) chloride (ZnCl₂).
-
Complexation Reaction: Add the ZnCl₂ solution dropwise to the Methyldopa solution with constant stirring at room temperature.
-
pH Adjustment: Adjust the pH of the mixture to a slightly alkaline value using a dilute NaOH solution to facilitate the formation of the [Zn(MD)(OH)(H₂O)₂]·H₂O complex.
-
Precipitation and Isolation: A precipitate will form upon standing. Collect the solid complex by vacuum filtration.
-
Washing: Wash the collected solid with deionized water and then with a small amount of ethanol (B145695) to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., 40-50°C) to yield the purified Zn(II)-Methyldopa complex.
Characterization of Novel Methyldopa Derivatives
Thorough characterization is essential to confirm the identity, purity, and properties of the newly synthesized derivatives. This involves a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
UV-Vis spectrophotometry provides a simple, cost-effective, and rapid method for the quantification of Methyldopa and its derivatives, often after a color-forming reaction. The following is a generalized protocol based on complexation with molybdate (B1676688).
-
Reagent Preparation: Prepare a 1.0% (m/v) aqueous solution of ammonium (B1175870) molybdate.
-
Standard/Sample Preparation: Prepare a stock solution of the Methyldopa derivative in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 200 µg/mL. Prepare unknown samples to fall within this range.
-
Reaction: To an aliquot of each standard and sample solution, add the ammonium molybdate solution. A yellow-colored complex will form.
-
Measurement: Allow the reaction to stabilize for at least 24 hours at room temperature (25±1 °C). Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which for this complex is 410 nm, using a reagent blank for reference.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the unknown samples using the linear regression equation from the curve.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and highly sensitive technique for the separation, identification, and quantification of Methyldopa derivatives and any related impurities.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: Employ a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of aqueous acetic acid, methanol, and water. A typical composition might be optimized for the specific derivative being analyzed.
-
Sample Preparation: Accurately weigh and dissolve the derivative sample in the mobile phase to a known concentration (e.g., 0.1 - 0.4 mg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Analysis Conditions:
-
Flow Rate: Set to 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient (e.g., 25°C).
-
-
Data Acquisition: Inject standards and samples, and record the resulting chromatograms. The retention time is used for identification, and the peak area is used for quantification against a standard calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various characterization studies of Methyldopa and its derivatives.
Table 1: Summary of Spectrophotometric Characterization Data
| Analyte/Method | Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Methyldopa | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 470 | 1.6 - 17.6 | 1.9337 x 10⁴ | |
| Methyldopa | Diazotized p-Nitroaniline | 610 | 2 - 17 | 0.7223 x 10⁴ | |
| Methyldopa | 2,6-Dichloroquinone-4-chlorimide (DCQ) | 400 | 4 - 20 | Not Reported | |
| Methyldopa | Schiff's Base / KIO₄ | 481 | 5.0 - 40 | 6.082 x 10³ | |
| Methyldopa | N-bromosuccinimide (NBS) / 3,3-diaminobenzidine (DAB) | 513 | 0.5 - 10 (mg/L) | 2.58 x 10⁴ | |
| Methyldopa | Ammonium Molybdate | 410 | 50 - 200 | Not Reported |
Table 2: Summary of Chromatographic Characterization Data
| Analytical Method | Limit of Detection (LOD) | Application | Reference |
| HPLC | 10 - 50 ng/mL | Quantification in pharmaceutical and biological matrices | |
| LC-MS/MS | 0.7 - 15 ng/mL | High-sensitivity quantification in biological matrices |
Table 3: Physicochemical and Biological Data of Selected Derivatives
| Derivative | Synthesis Method | Yield (%) | Key Finding | Reference |
| Methyldopa-Tin Complexes | Reflux in Methanol | 74 - 83% | Act as effective photostabilizers for PVC films | |
| [Zn(MD)(OH)(H₂O)₂]·H₂O | Aqueous Complexation | Not Reported | More effective than Methyldopa in reducing blood pressure in SHR rats (122 vs 145 mmHg) | |
| α-pivaloyloxyethyl ester | Direct Esterification | Not Reported | More potent antihypertensive agent than Methyldopa in animal models | |
| α-succinimidoethyl ester | Direct Esterification | Not Reported | More potent antihypertensive agent than Methyldopa in animal models |
Conclusion
The synthesis of novel this compound derivatives presents a viable strategy for enhancing the therapeutic properties of this important antihypertensive drug. Ester and metal-complex derivatives have demonstrated promising results, including increased potency and improved physiological effects in preclinical models. The characterization of these new entities is supported by a range of well-established analytical techniques, from cost-effective spectrophotometric assays to highly sensitive LC-MS/MS methods. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and drug developers to further explore and optimize Methyldopa derivatives, potentially leading to safer and more effective treatments for hypertension.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design of methyldopa structure and calculation of its properties by quantum mechanics - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of Methyldopa Hydrate and its Metabolites to Adrenergic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro binding affinities of Methyldopa hydrate (B1144303) and its primary active metabolite, α-methylnorepinephrine, to various adrenergic receptor subtypes. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction: The Central Role of α2-Adrenergic Agonism
Methyldopa is a centrally-acting antihypertensive agent that functions as a prodrug.[1][2] Its therapeutic effects are not mediated by the parent compound but rather by its active metabolite, α-methylnorepinephrine.[1][3] Following administration, Methyldopa is transported into the central nervous system and metabolized to α-methylnorepinephrine.[3] This metabolite then acts as a selective agonist at α2-adrenergic receptors, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure. Understanding the in-vitro binding characteristics of these compounds to adrenergic receptor subtypes is crucial for elucidating their mechanism of action and for the development of more selective therapeutic agents.
Quantitative Binding Affinity Data
The following table summarizes the available in-vitro binding affinity data (Ki, Kd, or IC50 values) for α-methylnorepinephrine at various adrenergic receptor subtypes. It is important to note that comprehensive binding data for the parent compound, Methyldopa hydrate, is limited in the scientific literature, as its pharmacological activity is primarily attributed to its metabolite.
| Compound | Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |
| α-methylnorepinephrine | α2 | [3H]clonidine | Rat Brain | >1000 | |
| α-methylnorepinephrine | α1 | [3H]WB-4101 | Rat Brain | >10,000 |
Note: The available data from the cited study indicates a significantly lower affinity of α-methylnorepinephrine for both α1 and α2 receptors in the rat brain when compared to other adrenergic agonists like epinephrine (B1671497) and norepinephrine. The study suggests that while it competes for these binding sites, its potency is considerably lower. Further research with more specific radioligands and a broader range of receptor subtypes is needed to provide a more complete binding profile.
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for compounds like α-methylnorepinephrine to adrenergic receptors is typically achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.
Principle of Competitive Radioligand Binding Assay
In a competitive binding assay, a radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The binding of this radioligand is then measured in the presence of varying concentrations of an unlabeled test compound (in this case, α-methylnorepinephrine). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in the binding of the radioligand as the concentration of the test compound increases, the affinity of the test compound for the receptor can be determined. The data is typically used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Generalized Protocol for Adrenergic Receptor Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.
-
The supernatant is then subjected to high-speed centrifugation to isolate the membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
In a series of tubes or a microplate, a constant concentration of the radioligand (e.g., [3H]clonidine for α2 receptors, [3H]prazosin for α1 receptors) is added.
-
Increasing concentrations of the unlabeled competitor (e.g., α-methylnorepinephrine) are added to the tubes.
-
A set of tubes containing only the radioligand and membranes serves as the control for total binding.
-
Another set of tubes containing the radioligand, membranes, and a high concentration of a known potent unlabeled ligand is used to determine non-specific binding.
-
The membrane preparation is added to all tubes to initiate the binding reaction.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Methyldopa's Mechanism of Action
Caption: Metabolic activation of Methyldopa to α-methylnorepinephrine.
Competitive Radioligand Binding Assay Workflow
References
An In-depth Technical Guide on the Pharmacokinetics and Stereoselective Metabolism of Methyldopa Hydrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and stereoselective metabolism of methyldopa (B1676449) hydrate (B1144303) enantiomers. Methyldopa, a widely used antihypertensive agent, is a chiral compound, with its therapeutic activity primarily attributed to the L-enantiomer, L-α-methyldopa. Understanding the stereoselective disposition of its enantiomers is crucial for optimizing its therapeutic efficacy and safety profile.
Introduction to Methyldopa and its Stereoselectivity
Methyldopa is a centrally-acting alpha-2 adrenergic agonist that is used in the management of hypertension.[1][2] It is a prodrug that is metabolized to its active form, α-methylnorepinephrine, in the brain.[1][3] This active metabolite stimulates central α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][2]
Methyldopa exists as a pair of enantiomers: the pharmacologically active L-α-methyldopa (levomethyldopa) and the inactive D-α-methyldopa.[1] The antihypertensive activity of the racemic mixture is therefore solely due to the L-isomer.[4] The stereochemistry of methyldopa significantly influences its absorption, metabolism, and pharmacological activity.
Pharmacokinetics of Methyldopa Enantiomers
The pharmacokinetic profile of methyldopa is characterized by incomplete and variable absorption from the gastrointestinal tract.[1][5] The stereoselective nature of its absorption and metabolism leads to different pharmacokinetic parameters for the L- and D-enantiomers.
Data Presentation: Comparative Pharmacokinetic Parameters
While comprehensive side-by-side comparative data for all pharmacokinetic parameters of the L- and D-enantiomers are limited in readily available literature, the following table summarizes the known information for L-methyldopa and highlights the qualitative differences for the D-enantiomer.
| Pharmacokinetic Parameter | L-α-Methyldopa | D-α-Methyldopa | Reference |
| Bioavailability | ~25% (range 8% to 62%) | Less readily absorbed than the L-isomer. A study showed 70-80% of an oral dose was excreted unchanged in the feces. | [1][5][6] |
| Half-life (t½) | Approximately 1.7 to 2.1 hours (alpha-phase: ~0.21 hours, beta-phase: ~1.28 hours) | Data not explicitly available, but expected to be different due to altered metabolism. | [5] |
| Volume of Distribution (Vd) | Apparent Vd: 0.19 to 0.32 L/kg; Total Vd: 0.41 to 0.72 L/kg | Data not explicitly available. | [1][3] |
| Clearance (CL) | Renal clearance is approximately 130 mL/min in normal subjects. | Data not explicitly available. | [1] |
| Time to Maximum Concentration (Tmax) | 3 to 6 hours after oral administration. | Data not explicitly available. | [1] |
| Protein Binding | Less than 15% | Data not explicitly available. | [1] |
Stereoselective Metabolism of Methyldopa Enantiomers
The metabolism of methyldopa is a critical determinant of its pharmacological activity and is highly stereoselective. The L-enantiomer is the substrate for the enzymatic reactions that lead to the formation of the active metabolite, while the D-enantiomer follows a different metabolic pathway.
Metabolic Pathways
L-α-Methyldopa: The primary and therapeutically relevant metabolic pathway for L-α-methyldopa involves its conversion to α-methylnorepinephrine. This occurs through a two-step process:
-
Decarboxylation: L-α-methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to α-methyldopamine.
-
Hydroxylation: α-methyldopamine is then hydroxylated by dopamine (B1211576) β-hydroxylase (DBH) to form the active metabolite, (1R,2S)-α-methylnorepinephrine.
A major circulating metabolite of L-methyldopa is α-methyldopa mono-O-sulfate, formed through conjugation in the liver.[1] Other metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone (B24149), and their conjugates.[1]
D-α-Methyldopa: The D-isomer is not a substrate for AADC and therefore is not converted to an active amine metabolite.[1] Its metabolism is limited to the formation of 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone to a minimal extent.[1] A significant portion of orally administered D-α-methyldopa is excreted unchanged in the feces, indicating poor absorption.[6]
Mandatory Visualizations
Signaling Pathway of Methyldopa's Antihypertensive Action
Caption: Metabolic activation and mechanism of action of L-methyldopa.
Experimental Workflow for Stereoselective Pharmacokinetic Analysis
Caption: Workflow for a stereoselective pharmacokinetic study of methyldopa.
Experimental Protocols
The following sections detail the methodologies for key experiments in the pharmacokinetic and metabolic analysis of methyldopa enantiomers.
In-Vivo Pharmacokinetic Study Protocol (Human)
This protocol outlines a typical design for a clinical study to evaluate the stereoselective pharmacokinetics of methyldopa.
-
Study Design: An open-label, single-dose, crossover study in healthy volunteers.
-
Subjects: A cohort of healthy male and female subjects, with written informed consent. Subjects should be screened for normal hepatic and renal function.
-
Drug Administration: A single oral dose of racemic this compound (e.g., 500 mg) is administered with water after an overnight fast.
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method for Enantioselective Quantification of Methyldopa in Plasma
This protocol is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a common and robust method for chiral drug analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard working solution (e.g., deuterated L-methyldopa).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Chiral Column: A chiral stationary phase column, such as a Chiral-AGP (α1-acid glycoprotein) column (e.g., 100 mm x 4.0 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, for example, 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.5% methanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for L-methyldopa, D-methyldopa, and the internal standard.
-
Example transition for methyldopa: m/z 212.1 → 153.1
-
-
-
Data Analysis:
-
Construct calibration curves for each enantiomer by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of each enantiomer in the plasma samples from the calibration curves.
-
Use the concentration-time data to calculate the pharmacokinetic parameters for each enantiomer using non-compartmental analysis with software like Phoenix WinNonlin.
-
Conclusion
The pharmacokinetics and metabolism of methyldopa are profoundly influenced by its stereochemistry. The L-enantiomer is preferentially absorbed and undergoes metabolic activation to the therapeutically active α-methylnorepinephrine, while the D-enantiomer is poorly absorbed and does not contribute to the antihypertensive effect. A thorough understanding of these stereoselective processes, facilitated by robust bioanalytical methods, is essential for the rational use and development of methyldopa and other chiral drugs. This guide provides a foundational understanding for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of 14C-labelled α-methyldopa in normal and hypertensive human subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Transformation Within: Elucidating the Biosynthetic Pathway of Alpha-Methylnorepinephrine from Methyldopa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, functions as a prodrug, undergoing a fascinating metabolic transformation to its active form, alpha-methylnorepinephrine. This technical guide provides a comprehensive elucidation of the biosynthetic pathway from methyldopa to alpha-methylnorepinephrine, detailing the enzymatic processes, quantitative data, and the experimental methodologies that have been pivotal in unraveling this metabolic journey. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a granular understanding of the biochemical cascade that underpins the therapeutic efficacy of methyldopa.
Introduction
The antihypertensive action of methyldopa is not inherent to the molecule itself but is exerted through its centrally acting metabolite, alpha-methylnorepinephrine.[1][2] This active compound mimics the action of norepinephrine (B1679862) at presynaptic alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in arterial blood pressure.[3][4][5] Understanding the biosynthetic pathway of this transformation is crucial for optimizing therapeutic strategies and developing novel antihypertensive agents. This guide will dissect the key enzymatic steps, present relevant quantitative data, and provide an overview of the experimental protocols used to study this pathway.
The Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The conversion of methyldopa to alpha-methylnorepinephrine is a two-step enzymatic process that mirrors the endogenous catecholamine synthesis pathway. The primary enzymes involved are Aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) and Dopamine (B1211576) beta-hydroxylase.
Step 1: Decarboxylation of Methyldopa to Alpha-Methyldopamine (B1210744)
The initial and rate-limiting step in this pathway is the decarboxylation of L-α-methyldopa to α-methyldopamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , the same enzyme responsible for the conversion of L-DOPA to dopamine in the biosynthesis of catecholamines.
Step 2: Beta-Hydroxylation of Alpha-Methyldopamine to Alpha-Methylnorepinephrine
Following its formation, alpha-methyldopamine serves as a substrate for the enzyme Dopamine beta-hydroxylase (DBH) . This copper-containing monooxygenase hydroxylates the beta-carbon of alpha-methyldopamine, resulting in the formation of the pharmacologically active metabolite, alpha-methylnorepinephrine .
Figure 1: The two-step enzymatic conversion of Methyldopa to its active metabolite, Alpha-Methylnorepinephrine.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of methyldopa.
Table 1: Enzyme Kinetics of Aromatic L-amino acid Decarboxylase (DDC) with Methyldopa
| Parameter | Value | Reference |
| kcat | 5.68 min-1 | |
| Km | 45 µM |
Table 2: Urinary Excretion of Methyldopa and its Metabolites in Humans (Oral Administration of 14C-labelled L-α-methyldopa)
| Compound | Percentage of Dose Excreted in Urine | Reference |
| Free and Conjugated α-methyldopa | 23% (normals), 37% (responders), 25% (non-responders) | |
| Free and Conjugated 3-O-methyl-α-methyldopa | ~4% (all subjects) | |
| Total Amines (α-methyldopamine and 3-O-methyl-α-methyldopamine) | ~6% | |
| Ketones (mainly 3,4-dihydroxyphenylacetone) | ~3% |
Table 3: Pharmacokinetic Properties of Methyldopa
| Parameter | Value | Reference |
| Bioavailability | ~25% (range 8% to 62%) | |
| Time to Peak Plasma Concentration (Tmax) | 2 hours | |
| Plasma Half-life (β-phase) | 1.28 hours (range 1.02 to 1.69 hours) | |
| Apparent Volume of Distribution (Vd) | 0.60 L/kg (range 0.41 to 0.72 L/kg) | |
| Protein Binding (Methyldopa) | <15% | |
| Protein Binding (O-sulfate metabolite) | ~50% |
Experimental Protocols
The elucidation of the biosynthetic pathway of alpha-methylnorepinephrine has been dependent on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Assay for Aromatic L-amino Acid Decarboxylase (AADC) Activity
A common method for determining AADC activity involves the use of high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) to measure the product of the enzymatic reaction.
Principle: Plasma samples are incubated with L-DOPA, the natural substrate for AADC. The enzyme present in the plasma converts L-DOPA to dopamine. The reaction is then stopped, and the amount of dopamine produced is quantified using LC-MS/MS.
Protocol:
-
Sample Preparation: Collect blood in EDTA or sodium heparin tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Reagents:
-
Sodium phosphate (B84403) buffer (167 mM, pH 7.0)
-
Pyridoxal-5-phosphate (PLP) solution (0.7 mM)
-
L-DOPA solution (20 mM)
-
Dopamine-d4 (internal standard) solution (50 nM)
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 100 µL of plasma, 50 µL of PLP solution, and 300 µL of phosphate buffer.
-
Incubate the mixture for 2 hours at 37°C with shaking.
-
Initiate the enzymatic reaction by adding 50 µL of L-DOPA solution and incubate for an additional 90 minutes at 37°C.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 500 µL of acetonitrile.
-
Add 20 µL of the internal standard (dopamine-d4).
-
Centrifuge the sample at 14,000 RPM for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for catecholamine analysis.
-
Use a gradient elution program with a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like methanol.
-
Monitor the transition of the parent ion to the daughter ion for both dopamine and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of dopamine produced by comparing its peak area to that of the internal standard.
-
Figure 2: A generalized experimental workflow for the assay of Aromatic L-amino acid decarboxylase activity.
Assay for Dopamine β-Hydroxylase (DBH) Activity
Several methods exist for assaying DBH activity. A sensitive and widely used method is based on the enzymatic conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product, followed by quantification.
Principle: A photometric assay can be used where tyramine is converted to octopamine (B1677172) by DBH. The octopamine is then oxidized to p-hydroxybenzaldehyde, which can be measured spectrophotometrically. Alternatively, HPLC with electrochemical detection can be used to measure the formation of norepinephrine from dopamine.
Photometric Assay Protocol (using Tyramine as substrate):
-
Sample Preparation: Use serum or plasma samples.
-
Reagents:
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)
-
Tyramine hydrochloride solution (substrate)
-
Ascorbic acid solution (cofactor)
-
Catalase solution
-
N-ethylmaleimide solution
-
Copper sulfate (B86663) solution
-
Sodium periodate (B1199274) solution
-
Sodium metabisulfite (B1197395) solution
-
-
Enzyme Reaction:
-
Prepare an incubation mixture containing the buffer, tyramine, ascorbic acid, catalase, and N-ethylmaleimide.
-
Add the serum or plasma sample to the mixture.
-
Start the reaction by adding copper sulfate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Oxidation and Measurement:
-
Add sodium periodate to oxidize the octopamine formed to p-hydroxybenzaldehyde.
-
After a set time, add sodium metabisulfite to stop the oxidation.
-
Measure the absorbance of the resulting p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm).
-
Calculate the DBH activity based on a standard curve of octopamine.
-
Analysis of Methyldopa and its Metabolites in Biological Fluids
High-performance liquid chromatography (HPLC) coupled with various detection methods is the cornerstone for the quantitative analysis of methyldopa and its metabolites.
Principle: HPLC separates the compounds of interest based on their physicochemical properties as they pass through a stationary phase. Detection can be achieved using ultraviolet (UV) absorbance, fluorescence, or mass spectrometry (MS) for high sensitivity and specificity.
General HPLC-MS/MS Protocol:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a solvent like acetonitrile containing an internal standard (e.g., methyldopa-d3).
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Select specific precursor-to-product ion transitions for methyldopa, alpha-methyldopamine, alpha-methylnorepinephrine, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
The biosynthetic pathway of alpha-methylnorepinephrine from methyldopa is a well-defined, two-step enzymatic process that is fundamental to the drug's therapeutic effect. A thorough understanding of the enzymes involved, their kinetics, and the overall pharmacokinetics of methyldopa and its metabolites is essential for both clinical practice and ongoing research in antihypertensive drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into this and similar metabolic pathways, paving the way for the development of more targeted and effective therapeutic agents.
References
- 1. The metabolism of 14C-labelled α-methyldopa in normal and hypertensive human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
The False Promise: Methyldopa Hydrate's Role as a Deceptive Neurotransmitter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effect through a fascinating and indirect mechanism of action. It operates not as a direct-acting antihypertensive agent, but as a prodrug that is metabolically converted into a "false neurotransmitter." This technical guide provides a comprehensive investigation into the role of methyldopa hydrate (B1144303) as a false neurotransmitter, detailing its metabolic pathway, its interaction with adrenergic receptors, and the experimental methodologies used to elucidate its mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this classic antihypertensive agent.
The "False Neurotransmitter" Hypothesis
The central tenet of methyldopa's action is the "false neurotransmitter" hypothesis. This theory posits that methyldopa is not the active compound itself but is metabolized in the body into an analog of norepinephrine (B1679862), namely alpha-methylnorepinephrine. This newly synthesized molecule then hijacks the normal neurotransmission process. It is taken up into presynaptic vesicles, replacing the endogenous neurotransmitter, norepinephrine. Upon nerve stimulation, these vesicles release alpha-methylnorepinephrine into the synaptic cleft instead of norepinephrine. Alpha-methylnorepinephrine, while structurally similar to norepinephrine, exhibits different affinities for adrenergic receptors, leading to a net decrease in sympathetic outflow and a subsequent reduction in blood pressure.
Metabolic Conversion of Methyldopa
The transformation of methyldopa into its active form, alpha-methylnorepinephrine, is a two-step enzymatic process that mirrors the endogenous catecholamine synthesis pathway.
-
Decarboxylation: Methyldopa is a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine (B1211576). AADC removes the carboxyl group from methyldopa to form alpha-methyldopamine (B1210744).
-
Hydroxylation: Subsequently, alpha-methyldopamine is acted upon by dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. DBH hydroxylates alpha-methyldopamine to produce the active metabolite, alpha-methylnorepinephrine.
This metabolic cascade primarily occurs within central adrenergic neurons, leading to the accumulation of alpha-methylnorepinephrine in the brainstem, a key region for blood pressure regulation.
Signaling Pathway of Methyldopa Metabolism and Action
Quantitative Data on Methyldopa and its Metabolites
The following tables summarize key quantitative data related to the pharmacokinetics of methyldopa and the pharmacodynamics of its active metabolite, alpha-methylnorepinephrine.
Table 1: Pharmacokinetic Properties of Methyldopa
| Parameter | Value | Reference |
| Bioavailability | ~25% (highly variable) | [1] |
| Time to Peak Plasma Concentration | 2-4 hours | [2] |
| Elimination Half-life | 1.5-2 hours | [1][2] |
| Plasma Protein Binding | <15% | [3] |
| Volume of Distribution | 0.23 L/kg | |
| Primary Route of Excretion | Urine (~70% as unchanged drug and conjugate) |
Table 2: Adrenergic Receptor Binding Profile of Alpha-Methylnorepinephrine vs. Norepinephrine
| Receptor Subtype | Ligand | Ki (nM) | Relative Potency/Selectivity | Reference |
| α2-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | 6 times more potent than (-)-Norepinephrine | |
| (-)-Norepinephrine | 56 | - | ||
| α1-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | Less potent than Norepinephrine | |
| (-)-Norepinephrine | 330 | - | ||
| β1-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | Competes with high potency | |
| (-)-Norepinephrine | 740 | - | ||
| β2-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | Competes with high potency | |
| (-)-Norepinephrine | Data not available in specific Ki values | - |
Table 3: Functional Activity of Alpha-Methylnorepinephrine
| Assay | Parameter | Value | Reference |
| Hyperpolarization in Amphibian Sympathetic Ganglia | EC50 | 0.31 µM |
Experimental Protocols
The investigation of methyldopa's role as a false neurotransmitter relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Enzymatic Conversion of Methyldopa
Objective: To quantify the conversion of methyldopa to alpha-methyldopamine and alpha-methylnorepinephrine by their respective enzymes.
Protocol: Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
-
Enzyme Source: Prepare a homogenate of a tissue known to have high AADC activity (e.g., kidney or liver) or use purified recombinant AADC.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Tissue homogenate or purified AADC.
-
Pyridoxal-5-phosphate (PLP) as a cofactor.
-
Methyldopa as the substrate.
-
A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the protein.
-
Quantification:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of alpha-methyldopamine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Quantify the amount of product formed against a standard curve of alpha-methyldopamine.
-
Protocol: Dopamine β-Hydroxylase (DBH) Activity Assay
-
Enzyme Source: Use purified DBH from a commercial source or isolated from adrenal glands.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Purified DBH.
-
Alpha-methyldopamine as the substrate.
-
Ascorbate and fumarate (B1241708) as cofactors.
-
Catalase to prevent substrate oxidation.
-
A suitable buffer (e.g., MES buffer, pH 6.0).
-
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction with a strong acid.
-
Quantification: Analyze the supernatant for alpha-methylnorepinephrine content using HPLC-ECD.
Vesicular Uptake and Displacement Assay
Objective: To demonstrate the uptake of alpha-methylnorepinephrine into synaptic vesicles and its ability to displace norepinephrine.
Protocol: Synaptosome Preparation and Vesicular Uptake
-
Synaptosome Isolation:
-
Homogenize fresh brain tissue (e.g., rat striatum) in a sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals with synaptic vesicles.
-
-
Vesicular Uptake Assay:
-
Incubate the prepared synaptosomes with radiolabeled [³H]-alpha-methylnorepinephrine or [³H]-norepinephrine in the presence of ATP and Mg²⁺ to energize the vesicular monoamine transporter (VMAT).
-
At various time points, stop the uptake by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the amount of neurotransmitter taken up into the vesicles.
-
-
Competitive Displacement Assay:
-
Pre-load synaptosomes with [³H]-norepinephrine as described above.
-
Incubate the pre-loaded synaptosomes with increasing concentrations of non-radiolabeled alpha-methylnorepinephrine.
-
Measure the amount of [³H]-norepinephrine remaining in the vesicles at equilibrium. A decrease in vesicular [³H]-norepinephrine indicates displacement by alpha-methylnorepinephrine.
-
Stimulated Neurotransmitter Release from PC12 Cells
Objective: To measure the release of norepinephrine and alpha-methylnorepinephrine from a neuronal cell model following stimulation.
Protocol:
-
Cell Culture and Differentiation:
-
Culture PC12 cells, a rat pheochromocytoma cell line, in appropriate media.
-
Differentiate the cells into a neuronal phenotype by treating with Nerve Growth Factor (NGF) for several days. Differentiated cells will extend neurites and express components of the neurosecretory machinery.
-
-
Loading with Methyldopa: Incubate the differentiated PC12 cells with methyldopa for a period sufficient to allow for its uptake and conversion to alpha-methylnorepinephrine (e.g., 24-48 hours).
-
Stimulation of Release:
-
Wash the cells to remove extracellular methyldopa and its metabolites.
-
Stimulate neurotransmitter release by depolarizing the cells with a high concentration of potassium chloride (KCl) (e.g., 50-80 mM) for a short period (e.g., 2-5 minutes).
-
-
Sample Collection and Analysis:
-
Collect the extracellular medium (supernatant) following stimulation.
-
Analyze the supernatant for the content of both norepinephrine and alpha-methylnorepinephrine using HPLC-ECD.
-
Compare the amounts of released norepinephrine and alpha-methylnorepinephrine to determine the extent to which the false neurotransmitter has replaced the endogenous one in the releasable pool.
-
Experimental Workflow for Characterizing Methyldopa as a False Neurotransmitter
Conclusion
This compound serves as a classic example of a prodrug that acts as a false neurotransmitter. Its therapeutic efficacy is not derived from the parent compound but from its active metabolite, alpha-methylnorepinephrine. This metabolite effectively replaces norepinephrine in synaptic vesicles and, upon release, acts as a potent agonist at presynaptic alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure. The experimental protocols outlined in this guide provide a framework for the continued investigation of false neurotransmitters and their potential therapeutic applications. A thorough understanding of these mechanisms is crucial for the rational design and development of novel therapeutics that target the sympathetic nervous system.
References
- 1. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
The Sympatholytic Effect of Methyldopa Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension for decades. Its primary mechanism of action involves a significant reduction in sympathetic nervous system outflow from the central nervous system. This technical guide provides an in-depth analysis of the pharmacological effects of methyldopa hydrate (B1144303) on the sympathetic nervous system. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Methyldopa is an aromatic amino acid decarboxylase inhibitor that primarily exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[1][2] It is a prodrug that, after central conversion, stimulates alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic tone and a decrease in arterial blood pressure.[3][4] This guide will explore the core mechanisms of methyldopa's action, present quantitative data on its effects, and provide detailed experimental methodologies for its study.
Mechanism of Action
Methyldopa's antihypertensive action is not due to the parent drug itself but rather its conversion to pharmacologically active metabolites within the central nervous system.[1] The L-isomer of methyldopa is the active form.[1]
Metabolic Conversion
Methyldopa crosses the blood-brain barrier and is metabolized by neuronal enzymes into alpha-methyldopamine (B1210744) and subsequently to alpha-methylnorepinephrine.[5][6] Alpha-methylnorepinephrine is structurally similar to norepinephrine (B1679862) and acts as a "false neurotransmitter."[7]
Central Alpha-2 Adrenergic Receptor Agonism
The primary active metabolite, alpha-methylnorepinephrine, acts as a potent agonist at presynaptic alpha-2 adrenergic receptors located in the brainstem, specifically in the nucleus tractus solitarius.[1][8] Stimulation of these receptors inhibits the firing of adrenergic neurons, leading to a decrease in the release of norepinephrine from central and peripheral nerve terminals.[1][9] This reduction in sympathetic outflow results in decreased peripheral vascular resistance, heart rate, and subsequently, a lowering of arterial blood pressure.[3][7]
Quantitative Data on Sympathetic Nervous System Outflow
The administration of methyldopa leads to measurable reductions in markers of sympathetic nervous system activity, including blood pressure and plasma norepinephrine levels.
Effect on Blood Pressure
Clinical trials have consistently demonstrated the efficacy of methyldopa in reducing both systolic and diastolic blood pressure.
| Study Type | Dosage Range (mg/day) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| Meta-analysis (12 trials) | 500 - 2250 | 13 (95% CI: 6-20) | 8 (95% CI: 4-13) | [2][10] |
| Clinical Trial (60 patients) | Varied | Significant reduction | Significant reduction | [11] |
Effect on Plasma Norepinephrine
Methyldopa's central action leads to a decrease in circulating norepinephrine, a key indicator of sympathetic tone.
| Study Design | Methyldopa Dose | Comparison | Outcome | Reference |
| Comparative Study (9 hypertensive patients) | 750 mg (single dose) | Clonidine (B47849) (0.2 mg) | Similar fall in plasma noradrenaline levels at 6 and 8 hours. | [12][13] |
| Animal Study (Dogs) | 100 mg/kg p.o. twice daily for 3 days | Pre-treatment | Marked reduction in pressor and chronotropic responses to tyramine. | [14] |
Experimental Protocols
The following sections detail representative methodologies for key experiments used to investigate the effects of methyldopa on the sympathetic nervous system.
Quantification of Methyldopa and its Metabolites in Plasma
Objective: To measure the concentration of methyldopa and its major metabolite, 3-O-methyldopa, in human plasma.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][5]
Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution (e.g., methyldopa-D3 or carbidopa).[15]
-
Precipitate plasma proteins by adding a solution such as perchloric acid or acetonitrile (B52724) with formic acid.[3][15]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the transitions for methyldopa and its metabolites.[3]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of methyldopa and its metabolites.
-
Determine the concentration in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Measurement of Arterial Blood Pressure in Conscious Rats
Objective: To continuously monitor the effect of methyldopa on arterial blood pressure in a conscious, freely moving rat model.
Methodology: Radiotelemetry.[16]
Protocol:
-
Transmitter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.
-
Insert the catheter of the telemetric device into the aorta and secure it.
-
Place the body of the transmitter in the abdominal cavity and suture the incision.
-
Allow the animal to recover from surgery for a sufficient period (e.g., 7-10 days).
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that detects the signal from the implanted transmitter.
-
Record baseline blood pressure and heart rate for a control period.
-
Administer methyldopa to the rat (e.g., via oral gavage or intraperitoneal injection).
-
Continuously record blood pressure and heart rate for the desired duration after drug administration.
-
-
Data Analysis:
-
Use specialized software to analyze the telemetered data.
-
Calculate mean arterial pressure, systolic pressure, diastolic pressure, and heart rate over specified time intervals.
-
Compare the post-treatment values to the baseline values to determine the effect of methyldopa.
-
Assessment of Sympathetic Nerve Activity in Anesthetized Rats
Objective: To directly measure the effect of methyldopa on renal sympathetic nerve activity (RSNA).
Methodology: Direct nerve recording.[17]
Protocol:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with urethane (B1682113) or sodium pentobarbital).[18][19]
-
Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Perform a retroperitoneal incision to expose the renal artery and nerves.
-
-
Nerve Isolation and Electrode Placement:
-
Carefully dissect a renal sympathetic nerve bundle from the surrounding tissue.
-
Place the nerve on a pair of fine wire electrodes.
-
Embed the nerve and electrodes in a silicone gel to insulate and stabilize the recording.
-
-
Signal Recording and Processing:
-
Connect the electrodes to a high-impedance preamplifier and amplifier.
-
Filter the nerve signal to remove noise and amplify the nerve activity.
-
Rectify and integrate the raw nerve signal to quantify the overall activity.
-
-
Experimental Procedure:
-
Record baseline RSNA and blood pressure.
-
Administer methyldopa intravenously.
-
Record the changes in RSNA and blood pressure following drug administration.
-
At the end of the experiment, determine the background noise level by administering a ganglionic blocker (e.g., hexamethonium) or by crushing the nerve.
-
-
Data Analysis:
-
Express the change in RSNA as a percentage of the baseline activity after subtracting the background noise.
-
Correlate the changes in RSNA with the changes in mean arterial pressure.
-
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors
Objective: To determine the binding affinity of methyldopa's active metabolite, alpha-methylnorepinephrine, to alpha-2 adrenergic receptors.
Methodology: In vitro radioligand binding assay.[20][21][22]
Protocol:
-
Membrane Preparation:
-
Homogenize a tissue source rich in alpha-2 adrenergic receptors (e.g., rat brain cortex) in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled alpha-2 adrenergic antagonist (e.g., [3H]yohimbine).
-
Add increasing concentrations of unlabeled alpha-methylnorepinephrine to competitively displace the radioligand.
-
Include tubes with a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to determine non-specific binding.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the competing ligand (alpha-methylnorepinephrine).
-
Use non-linear regression analysis to determine the inhibition constant (Ki), which reflects the binding affinity of alpha-methylnorepinephrine for the alpha-2 adrenergic receptor.
-
Conclusion
This compound remains a significant therapeutic agent for hypertension, primarily through its centrally mediated reduction of sympathetic nervous system outflow. Its conversion to the active metabolite, alpha-methylnorepinephrine, and subsequent agonism at alpha-2 adrenergic receptors in the brainstem are the key events in its mechanism of action. The quantitative data presented in this guide clearly demonstrate its efficacy in lowering blood pressure and reducing plasma norepinephrine levels. The detailed experimental protocols provide a framework for the continued investigation of methyldopa and the development of novel sympatholytic agents. The visualization of the signaling pathways and experimental workflows offers a clear and concise understanding of the complex processes involved. This technical guide serves as a valuable resource for researchers and professionals dedicated to advancing the field of cardiovascular pharmacology.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biolife-publisher.it [biolife-publisher.it]
- 5. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of alpha-methyldopa on sympathetic nerve function in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 8. Antihypertensive metabolites of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyldopa dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Methyldopa reduces blood pressure in people with high blood pressure | Cochrane [cochrane.org]
- 11. The Long-Term Effectiveness of Methyldopa in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The plasma noradrenaline and growth hormone response to alpha-methyldopa and clonidine in hypertensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The plasma noradrenaline and growth hormone response to alpha-methyldopa and clonidine in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of methyldopa treatment on peripheral sympathetic nerve function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Methyldopa in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyldopa (B1676449) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a deuterated internal standard to ensure accuracy and precision. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This application note provides a comprehensive protocol suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.[1][2][3]
Materials and Instrumentation
Chemicals and Reagents
-
Methyldopa reference standard
-
Methyldopa-d3 (or other suitable deuterated analog) as Internal Standard (IS)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic Acid (reagent grade)
-
Perchloric Acid (reagent grade)[4]
-
Ultrapure Water
-
Drug-free human plasma (with sodium heparin or EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A system equipped with a binary pump, degasser, and autosampler (e.g., Shimadzu, Agilent, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).
-
Analytical Column: A reverse-phase C18 column, such as a Zorbax SB-C18 (e.g., 4.6 x 150 mm, 5 µm) or equivalent.[4]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Methyldopa and the Internal Standard (IS) by dissolving the accurately weighed compounds in a methanol-water (50:50, v/v) solution. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions for both Methyldopa and the IS by diluting the stock solutions with methanol-water (50:50, v/v).
-
Calibration Standards (CS): Prepare a series of eight calibration standards by spiking drug-free human plasma with the appropriate Methyldopa working solutions to achieve a concentration range of 20 - 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 20 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 60 ng/mL)
-
Mid QC: (e.g., 600 ng/mL)
-
High QC: (e.g., 4000 ng/mL)
-
Note: Due to the potential for degradation, it may be necessary to add a stabilizing agent like ascorbic acid to plasma samples upon collection.
Sample Preparation Protocol
The protein precipitation method is employed for its simplicity and efficiency.
-
Label 1.5 mL polypropylene (B1209903) tubes for each standard, QC, and unknown sample.
-
Pipette 200 µL of human plasma into the corresponding tubes.
-
Add 50 µL of the IS working solution to all tubes except for the blank matrix samples.
-
Add 600 µL of methanol (containing 0.1% formic acid) as the protein precipitation agent.
-
Vortex mix each tube for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 20,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials.
-
Inject an aliquot (e.g., 1.5 - 20 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Method Parameters
The following table summarizes the starting parameters for the LC-MS/MS analysis.
| Parameter | Condition |
| LC System | |
| Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient | Isocratic: 98% A, 2% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~5.5 minutes |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methyldopa) | m/z 212.1 → 166.2 (Quantifier), 139.2 (Qualifier) |
| MRM Transition (IS) | To be determined based on the specific IS used (e.g., m/z 215.1 → 170.1 for Methyldopa-d3) |
| Dwell Time | 150 ms |
| Source Temperature | 500°C |
Method Validation
The method was validated according to the U.S. FDA and/or EMA guidelines for bioanalytical method validation.
Linearity and Sensitivity
The linearity of the method was assessed by analyzing calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 20 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% of nominal value and CV ≤ 20% |
Accuracy and Precision
Intra-day (within-run) and inter-day (between-run) accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 30* | 7.3 | -8.0 | 7.7 | 0.2 |
| Low QC | 60 | < 8.4 | < 11.1 | < 8.4 | < 11.1 |
| Mid QC | 600 | 5.4 | -1.3 | 0.5 | -1.1 |
| High QC | 3000 | 4.3 | -2.0 | 0.7 | -2.3 |
| Data from a study with a similar LLOQ. |
Acceptance Criteria: Precision (%CV) should be ≤15% (≤20% for LLOQ). Accuracy (% bias) should be within ±15% (±20% for LLOQ) of the nominal value.
Recovery and Matrix Effect
Analyte recovery and matrix effect were assessed using QC samples at low and high concentrations.
| Parameter | Low QC (%) | High QC (%) |
| Recovery | 90.9 | 101.4 |
| Matrix Effect | To be determined by comparing the response of analyte in post-extraction spiked blank plasma to the response in a pure solution. The effect should be consistent and reproducible. |
Stability
The stability of Methyldopa in human plasma was evaluated under various storage and handling conditions using low and high QC samples.
| Stability Test | Conditions | Result (Mean % Bias) |
| Freeze-Thaw Stability | Three freeze-thaw cycles (-20°C to room temp.) | Within ±15% |
| Short-Term Stability | 4 hours at room temperature | Within ±15% |
| Long-Term Stability | 30 days at -80°C | Within ±15% |
| Post-Preparative Stability | 24 hours in autosampler at 4°C | Within ±15% |
Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.
Conclusion
The LC-MS/MS method described herein is simple, rapid, selective, and sensitive for the quantification of Methyldopa in human plasma. The protein precipitation extraction procedure is efficient, providing clean extracts and good recovery. The method meets all regulatory requirements for validation, demonstrating its reliability for use in clinical and pharmaceutical research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectrophotometric determination of Methyldopa hydrate in pharmaceutical formulations
Application Notes: Spectrophotometric Determination of Methyldopa (B1676449) Hydrate (B1144303)
Introduction
Methyldopa (levo-3-(3,4-dihydroxyphenyl)-2-methylalanine) is a centrally acting α-2 adrenoceptor agonist widely used in the management of hypertension, particularly during pregnancy.[1][2] Its catechol structure is the basis for various analytical procedures.[3] Simple, rapid, and cost-effective spectrophotometric methods are essential for routine quality control of Methyldopa in pharmaceutical formulations.[4] These methods are typically based on direct UV absorbance or, more commonly, colorimetric reactions that enhance sensitivity and specificity.[3] Colorimetric assays involve reacting Methyldopa with a chromogenic reagent to produce a colored complex, which can be quantified by measuring its absorbance in the visible region of the electromagnetic spectrum.
Principle of Methods
Spectrophotometric analysis of Methyldopa can be categorized into several approaches:
-
UV Spectrophotometry: Methyldopa itself exhibits a weak UV absorption maximum around 280 nm. This method is simple but may lack specificity in the presence of interfering substances.
-
Oxidative Coupling Reactions: In this common approach, the catechol moiety of Methyldopa is oxidized and then coupled with a chromogenic agent to form a intensely colored, stable product. Reagents like 2,6-dichloroquinone-4-chlorimide (DCQ) or other organic reagents in the presence of an oxidizing agent like potassium periodate (B1199274) are used.
-
Complexation Reactions: Methyldopa can form colored complexes with metal ions. A notable example is the reaction with ferric chloride (Fe(III)) to produce a brown complex or with ammonium (B1175870) molybdate (B1676688) to form a yellow product.
-
Nitrosation Reaction: The reaction of Methyldopa with sodium nitrite (B80452) in an acidic medium forms a yellow nitroso derivative, which can be measured colorimetrically.
-
Diazotization and Coupling: This method involves creating a diazonium salt from a primary aromatic amine (like metoclopramide) which then couples with Methyldopa to produce a colored azo dye.
These methods offer robust alternatives to more complex techniques like HPLC, providing the accuracy and precision required for pharmaceutical quality control.
Comparative Data of Spectrophotometric Methods
The following table summarizes key validation parameters for various published spectrophotometric methods for the determination of Methyldopa, allowing for easy comparison.
| Method / Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r or R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 2,6-Dichloroquinone-4-chlorimide (DCQ) | 400 | 4–20 | 0.9975 (r) | 1.1 | 3.21 | |
| Oxidative Coupling (New Organic Reagent) | 481 | 5.0–40 | 0.9979 (r) | 0.8937 | - | |
| Ferric Chloride (Fe(III)) | 423 | Up to 6 mmol/L | - | - | - | |
| Ammonium Molybdate | 410 | 50–200 | 0.9999 (r) | - | - | |
| Sodium Nitrite (Nitrosation) | 430 | 6.37–82.81 | 0.9998 (R²) | - | - | |
| Thiosemicarbazide | 490 | 2.0–10 | - | - | - | |
| Anisidine + Potassium Nitroprusside | 597 | 0.50–80.0 | 0.9992 (r) | 0.0353 | 0.2691 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Workflow
The general workflow for the spectrophotometric analysis of Methyldopa from pharmaceutical formulations is depicted below. The process involves sample and standard preparation, a color-forming reaction, and subsequent measurement and calculation.
Caption: Workflow for Spectrophotometric Analysis of Methyldopa.
Detailed Experimental Protocols
Below are two detailed protocols based on established colorimetric methods.
Protocol 1: Determination using 2,6-Dichloroquinone-4-chlorimide (DCQ)
This method is based on the coupling reaction between Methyldopa and DCQ in an alkaline medium to form a colored indophenol (B113434) product.
1. Reagents and Solutions Preparation:
-
Methyldopa Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyldopa reference standard and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with water.
-
DCQ Reagent (0.5% w/v): Prepare freshly by dissolving 50 mg of 2,6-dichloroquinone-4-chlorimide in 10 mL of ethanol.
-
Acetate (B1210297) Buffer (pH 8.0): Prepare a 1% w/v acetate buffer and adjust the pH to 8.0.
2. Calibration Curve Construction:
-
Pipette aliquots of the Methyldopa stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 4–20 µg/mL.
-
To each flask, add 1 mL of acetate buffer (pH 8.0) followed by 1 mL of the freshly prepared DCQ reagent.
-
Allow the solutions to stand for 1 hour for complete color development.
-
Dilute to the mark with deionized water and mix well.
-
Prepare a reagent blank in the same manner, using deionized water instead of the Methyldopa solution.
-
Measure the absorbance of each solution at 400 nm against the reagent blank.
-
Plot a graph of absorbance versus concentration (µg/mL) and determine the linear regression equation.
3. Sample Preparation (Tablets):
-
Weigh and finely powder 20 Methyldopa tablets.
-
Accurately weigh a portion of the powder equivalent to about 8 mg of anhydrous Methyldopa and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of deionized water, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with water.
-
Filter the solution through a suitable filter paper.
-
Dilute 1 mL of the filtrate to 10 mL with water to get a final theoretical concentration within the calibration range.
4. Assay Procedure:
-
Take a suitable aliquot (e.g., 1.5 mL) of the final sample solution and transfer it to a 10 mL volumetric flask.
-
Proceed as described in Step 2 (Calibration Curve Construction) from the addition of the buffer.
-
Measure the absorbance of the sample solution at 400 nm against the reagent blank.
-
Calculate the concentration of Methyldopa in the sample using the regression equation derived from the calibration curve.
Protocol 2: Determination via Nitrosation Reaction
This method utilizes the reaction of Methyldopa with nitrous acid (formed in-situ from sodium nitrite and HCl) to produce a stable, yellow-colored nitroso derivative.
1. Reagents and Solutions Preparation:
-
Methyldopa Stock Solution (e.g., 1.5 × 10⁻³ mol L⁻¹): Prepare by dissolving an appropriate amount of Methyldopa reference standard in deionized water.
-
Sodium Nitrite Solution (0.6 mol L⁻¹): Dissolve an appropriate amount of NaNO₂ in deionized water.
-
Hydrochloric Acid (1.6 x 10⁻² mol L⁻¹): Prepare by diluting concentrated HCl.
-
Sodium Hydroxide (B78521) (5.0 x 10⁻² mol L⁻¹): Dissolve an appropriate amount of NaOH in deionized water.
2. Calibration Curve Construction:
-
Pipette aliquots of the Methyldopa stock solution into a series of volumetric flasks to achieve final concentrations ranging from approximately 6 to 83 µg/mL.
-
To each flask, add 1.0 mL of hydrochloric acid (1.6 x 10⁻² mol L⁻¹) and an appropriate volume of sodium nitrite solution (e.g., 1.0 mL of 1.5 × 10⁻³ mol L⁻¹).
-
Allow the mixture to stand for 5 minutes for the nitrosation reaction to complete.
-
Add 1.0 mL of sodium hydroxide (5.0 x 10⁻² mol L⁻¹) to stabilize the colored product.
-
Wait for another 5 minutes, then dilute to the final volume with deionized water and mix thoroughly.
-
Prepare a reagent blank similarly, omitting the Methyldopa solution.
-
Measure the absorbance of each standard at 430 nm against the reagent blank.
-
Construct the calibration curve by plotting absorbance against the final concentration.
3. Sample Preparation (Tablets):
-
Prepare the sample solution as described in Protocol 1, Step 3, adjusting the initial weight and dilutions to achieve a final concentration within the validated linear range (6-83 µg/mL).
4. Assay Procedure:
-
Transfer a suitable aliquot of the final sample solution to a volumetric flask.
-
Follow the procedure outlined in Step 2 (Calibration Curve Construction), starting from the addition of HCl and sodium nitrite.
-
Measure the absorbance of the resulting solution at 430 nm.
-
Determine the concentration of Methyldopa in the sample from the calibration curve.
References
Application Notes and Protocols for the Isolation, Purification, and Analysis of Methyldopa Hydrate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, a centrally-acting alpha-2 adrenergic agonist, is a widely prescribed antihypertensive agent, particularly favored for managing hypertension during pregnancy.[1] To comprehensively understand its pharmacology, safety profile, and clinical efficacy, it is imperative to accurately identify and quantify its metabolites in biological matrices. Methyldopa undergoes extensive metabolism, with the primary circulating metabolite being alpha (α)-methyldopa mono-O-sulfate.[2][3] Other significant metabolites include 3-O-methyl-α-methyldopa, α-methyldopamine, and 3-O-methyl-α-methyldopamine.[2][4] The pharmacologically active metabolite responsible for its therapeutic effect is alpha-methylnorepinephrine, formed from the parent drug.
This document provides a detailed protocol for the isolation and purification of Methyldopa and its key metabolites from human plasma using Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers the high sensitivity and selectivity required for the accurate quantification of these analytes in complex biological samples.
Metabolic Pathway of Methyldopa
Methyldopa is a prodrug that is converted to its active form, alpha-methylnorepinephrine, within the central nervous system. The metabolic cascade involves several key enzymatic reactions, including sulfation, O-methylation, and decarboxylation. The major metabolic pathways are illustrated in the diagram below.
Caption: Metabolic pathway of Methyldopa.
Experimental Protocol
This protocol outlines the necessary materials, sample preparation steps, SPE procedure, and LC-MS/MS conditions for the quantitative analysis of Methyldopa and its metabolites.
Materials and Reagents
-
Methyldopa hydrate, alpha-methyldopa mono-O-sulfate, 3-O-methyl-α-methyldopa, and alpha-methyldopamine reference standards
-
Methyldopa-d3 (or other suitable internal standard)
-
Human plasma (K2-EDTA)
-
Ascorbic acid
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Weak Cation Exchange (WCX) SPE cartridges
-
Collection tubes
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS or similar)
Sample Preparation
Proper sample handling is critical due to the potential for oxidation of catechol-containing compounds.
-
Blood Collection and Plasma Separation: Collect whole blood in tubes containing K2-EDTA as the anticoagulant.
-
Stabilization: Immediately after collection, centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the plasma. For every 1 mL of plasma, add 0.2 mL of a 50 mg/mL ascorbic acid solution to prevent degradation of the analytes.
-
Storage: If not analyzed immediately, store the stabilized plasma samples at -80°C.
-
Pre-treatment before SPE:
-
Thaw the plasma samples on ice.
-
To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile containing the internal standard (e.g., Methyldopa-d3) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for SPE.
-
Solid-Phase Extraction (SPE) Protocol
A weak cation exchange (WCX) SPE protocol is recommended for the effective isolation of Methyldopa and its metabolites.
Caption: Solid-Phase Extraction Workflow.
-
Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate buffer (pH 6.5).
-
Loading: Load the pre-treated plasma supernatant onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer (pH 6.5).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions
The following table provides suggested MRM transitions for the quantification and qualification of Methyldopa and its metabolites. These may require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Methyldopa | 212.1 | 166.1 | 139.2 | 15 / 25 |
| Methyldopa-d3 (IS) | 215.1 | 169.1 | 142.2 | 15 / 25 |
| α-Methyldopa mono-O-sulfate | 292.1 | 212.1 | 166.1 | 20 / 30 |
| 3-O-methyl-α-methyldopa | 226.1 | 180.1 | 152.1 | 18 / 28 |
| α-Methyldopamine | 168.1 | 151.1 | 91.1 | 12 / 22 |
Data Presentation and Analysis
Quantitative analysis is performed by constructing calibration curves for each analyte using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Calibration and Quality Control
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into blank plasma. The typical linear range for Methyldopa in plasma is 20-5000 ng/mL.
Method Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of Methyldopa and related compounds using LC-MS/MS.
| Parameter | Methyldopa | 3-O-methyl-α-methyldopa |
| Linearity Range (ng/mL) | 20 - 5000 | 50 - 4000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 | 50 |
| Intra-day Precision (%CV) | < 7.3 | < 8.5 |
| Inter-day Precision (%CV) | < 7.7 | < 9.0 |
| Accuracy (% Bias) | -8.0 to -1.3 | -5.0 to 5.0 |
| Recovery (%) | > 90 | > 85 |
Conclusion
The protocol described provides a robust and reliable method for the simultaneous isolation, purification, and quantification of Methyldopa and its major metabolites from human plasma. The use of weak cation exchange solid-phase extraction effectively cleans up the sample matrix, while LC-MS/MS provides the necessary sensitivity and selectivity for accurate analysis. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.
References
Application of Capillary Electrophoresis for the Separation of Methyldopa and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa is an alpha-2 adrenergic receptor agonist widely used in the management of hypertension, particularly in pregnant women. The purity of the drug substance is critical for its safety and efficacy. Various impurities can arise during the synthesis of Methyldopa or through degradation, and their levels must be carefully controlled. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation and quantification of Methyldopa and its related substances, providing high efficiency, rapid analysis times, and low consumption of reagents. This document provides a detailed application note and protocol for the separation of Methyldopa and its key impurities using capillary electrophoresis.
Principle of Separation
Capillary Zone Electrophoresis (CZE) is the most common mode of CE and is well-suited for the analysis of charged molecules like Methyldopa and its impurities. The separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of a high-voltage electric field. The electrophoretic mobility is determined by the charge-to-size ratio of the molecule. Additionally, the electroosmotic flow (EOF), the bulk flow of the buffer towards the cathode, plays a crucial role in the migration of all analytes, both charged and neutral, past the detector. By carefully selecting the buffer composition and pH, the charge states of Methyldopa and its impurities can be manipulated to achieve optimal separation.
Key Impurities of Methyldopa
Several potential impurities of Methyldopa have been identified, arising from the manufacturing process or degradation. It is essential for an analytical method to be able to separate the active pharmaceutical ingredient (API) from these related substances. Some of the key impurities include:
-
3-O-Methylmethyldopa (Impurity A): A common process-related impurity.
-
(2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic Acid (Impurity B): A related substance.
-
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid (Impurity C): Another process-related impurity.
-
D-Methyldopa (Impurity D): The enantiomeric impurity of L-Methyldopa.
-
3-Methoxytyrosine (B193592): A potential related substance.
-
Levodopa: A structurally similar compound that may be present as an impurity.
Experimental Protocols
This section details the recommended methodology for the capillary electrophoresis analysis of Methyldopa and its impurities. The protocol is based on established methods for the separation of related compounds.[1]
Materials and Reagents
-
Methyldopa reference standard
-
3-O-Methylmethyldopa, Methyldopa Impurity B, C, D, and 3-methoxytyrosine reference standards
-
Sodium phosphate (B84403) monobasic and dibasic
-
Orthophosphoric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water (18 MΩ·cm)
-
Methanol (HPLC grade)
Instrumentation
-
A commercially available capillary electrophoresis system equipped with a UV detector or a diode array detector (DAD).
-
Uncoated fused-silica capillary.
-
Data acquisition and processing software.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (Methyldopa and its impurities) in 10 mL of 0.01 M HCl to prepare individual stock solutions.[1]
-
Working Standard Solution: Prepare a mixed standard solution by appropriately diluting the stock solutions with the running buffer to obtain a final concentration suitable for analysis (e.g., Methyldopa at 100 µg/mL and impurities at 1 µg/mL).
Sample Preparation (for Methyldopa Tablets)
-
Weigh and finely powder not less than 20 Methyldopa tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Methyldopa and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with 0.1 M HCl and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the running buffer to a final concentration of approximately 100 µg/mL of Methyldopa.
Capillary Electrophoresis Conditions
The following conditions are recommended for the separation of Methyldopa and its impurities:
| Parameter | Condition |
| Capillary | Uncoated fused-silica, 51 cm total length (40 cm effective length) x 50 µm I.D.[1] |
| Running Buffer | 100 mM Phosphate buffer (pH 8.5)[1] |
| Applied Voltage | +20 kV[1] |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 0.5 psi for 3 seconds |
| Detection | UV detection at 214 nm |
| Capillary Conditioning | Before the first run, rinse the capillary with 1 M NaOH for 30 min, followed by deionized water for 15 min, and then with the running buffer for 30 min. Between runs, rinse with 0.1 M NaOH for 1 min, followed by the running buffer for 2 min. |
Data Presentation
The following tables summarize the quantitative data obtained from capillary electrophoresis analysis of Methyldopa and related compounds.
Table 1: Migration Times of Methyldopa and Related Compounds
| Compound | Migration Time (min) | Relative Standard Deviation (%) |
| 3-Methoxytyrosine | 4.00 | 2.45 |
| Methyldopa | 4.16 | 1.58 |
| Levodopa | 4.29 | 2.06 |
Data obtained from a method separating a mixture of Levodopa, Carbidopa, and their related impurities, including Methyldopa.
Table 2: Quantitative Performance Data for Methyldopa Analysis
| Parameter | Value |
| Linearity Range | 1.0 to 64.0 mg/L (r = 0.9998) |
| Limit of Detection (LOD) (S/N=3) | 0.6 mg/L |
Data obtained from a method for the simultaneous determination of Levodopa and Methyldopa in human serum.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of Methyldopa and its impurities by Capillary Electrophoresis.
Diagram 2: Principle of Separation in CZE
Caption: Separation of Methyldopa and its impurities based on differential migration in CZE.
Conclusion
Capillary electrophoresis is a highly effective technique for the separation and analysis of Methyldopa and its impurities. The high resolving power of CE allows for the separation of structurally similar compounds, ensuring the accurate assessment of drug purity. The detailed protocol and data presented in this application note provide a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate robust analytical methods for the quality control of Methyldopa. The provided workflows and diagrams visually summarize the key steps and principles involved in this application.
References
Application Note: A Reliable HPLC Method for Routine Quality Control of Methyldopa Hydrate
Introduction
Methyldopa hydrate (B1144303) is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[1] Ensuring the quality, purity, and potency of Methyldopa hydrate in pharmaceutical formulations is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method for the routine quality control of this compound, developed and validated in accordance with ICH guidelines.[2][3]
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.45 µm, nylon or PVDF.
2. Reagents and Chemicals
-
This compound Reference Standard: USP or equivalent.
-
Acetonitrile (B52724): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Water: HPLC grade, obtained from a water purification system.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS C8 or equivalent)[4][2][3] |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (75:25 v/v)[5] |
| Flow Rate | 1.0 mL/min[4][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 280 nm[6] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 75:25 (v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (for a 250 mg tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Methyldopa and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This will be the sample stock solution.
-
Pipette 5 mL of the filtered sample stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase for analysis.
-
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for system suitability, specificity, linearity, precision, accuracy, and robustness.
1. System Suitability
The system suitability was evaluated by injecting the working standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5800 |
| % RSD of Peak Areas | ≤ 2.0% | 0.5% |
2. Specificity
The specificity of the method was determined by analyzing a blank (mobile phase), a placebo solution, the standard solution, and the sample solution. The chromatograms showed no interference from the blank or placebo at the retention time of Methyldopa.
3. Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 25% to 150% of the working standard concentration (25, 50, 75, 100, 125, and 150 µg/mL).[4][3]
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 25 - 150 | ≥ 0.999 |
4. Precision
-
Method Precision (Repeatability): The precision of the method was determined by analyzing six separate sample preparations.
-
Intermediate Precision (Ruggedness): The intermediate precision was evaluated by a different analyst on a different day using a different instrument.
| Precision Type | % RSD of Assay Results | Acceptance Criteria |
| Method Precision | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
5. Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo with the API at three different concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
6. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and robust for the routine quality control analysis of this compound in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, and the results demonstrate its suitability for its intended purpose. The short run time allows for a high throughput of samples, making it an efficient tool for quality assurance laboratories.
References
In vivo experimental design for assessing the antihypertensive efficacy of Methyldopa hydrate in animal models
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for designing and executing in vivo experiments to evaluate the antihypertensive efficacy of Methyldopa hydrate (B1144303). It outlines detailed protocols for inducing hypertension in animal models, administering the compound, and measuring key physiological and biochemical endpoints. The included methodologies, data presentation formats, and workflow diagrams are intended to ensure robust and reproducible experimental outcomes for researchers in pharmacology and drug development.
Mechanism of Action of Methyldopa
Methyldopa is a centrally-acting antihypertensive agent that functions as a prodrug.[1] Its therapeutic effect is primarily mediated through its active metabolite, alpha-methylnorepinephrine.[2][3] In the central nervous system (CNS), alpha-methylnorepinephrine acts as a selective agonist for α2-adrenergic receptors.[4][5] This stimulation inhibits adrenergic neuronal outflow from the brainstem, leading to a reduction in peripheral sympathetic tone, decreased vasoconstriction, and consequently, a lowering of arterial blood pressure.[1][3] A secondary mechanism involves the inhibition of the enzyme DOPA decarboxylase, which reduces the synthesis of norepinephrine, dopamine, and serotonin.[1][2][6]
Caption: Mechanism of action of Methyldopa in the central nervous system.
Experimental Design and Workflow
Caption: General experimental workflow for in vivo antihypertensive studies.
Detailed Experimental Protocols
Protocol 1: Animal Models and Handling
-
Animal Selection:
-
Induced Hypertension Model: Male Sprague-Dawley or Wistar rats (240–280 g) are commonly used.[7]
-
Genetic Hypertension Model: Spontaneously Hypertensive Rats (SHR) and their normotensive controls, Wistar-Kyoto (WKY) rats, are standard.[8][9] Hypertensive development in SHRs begins around 5-6 weeks of age.[9]
-
-
Housing and Acclimatization:
-
House animals in a temperature-controlled environment (25±1°C) with a 12-hour light/dark cycle.[7]
-
Provide standard chow and water ad libitum.
-
Allow an acclimatization period of at least 7 days before initiating any experimental procedures.
-
Protocol 2: Induction of Hypertension (L-NAME Model)
The L-NAME-induced model is widely used as it mimics hypertension caused by endothelial dysfunction.[7][10]
-
Preparation of L-NAME Solution: Dissolve Nω-Nitro-L-arginine methyl ester (L-NAME) in the animals' drinking water.
-
Administration: Provide L-NAME at a concentration that delivers a daily dose of 40 mg/kg.[7][11][12]
-
Duration: Continue administration for 3 to 5 weeks to establish sustained hypertension.[7][13]
-
Monitoring: Measure systolic blood pressure weekly using the tail-cuff method. Rats are considered hypertensive when systolic blood pressure consistently exceeds 150-170 mmHg.[11][14]
Protocol 3: Drug Preparation and Administration
-
Vehicle Preparation: Prepare a suitable vehicle for Methyldopa hydrate, such as a 2% gum acacia suspension or distilled water.[11]
-
This compound Preparation: Suspend the required amount of this compound in the vehicle to achieve the desired final concentration for dosing. A common dosage for rats is 200 mg/kg.[5][15]
-
Administration:
-
Administer the drug suspension orally (p.o.) via gavage or intraperitoneally (i.p.).
-
The treatment period typically lasts for 2 to 4 weeks.[8][11]
-
Divide animals into at least four groups:
-
Group I: Normal Control (Vehicle only)
-
Group II: Hypertensive Control (L-NAME + Vehicle)
-
Group III: Test Group (L-NAME + this compound)
-
Group IV: Positive Control (L-NAME + a known antihypertensive like Captopril).[10]
-
-
Protocol 4: Blood Pressure and Heart Rate Measurement
Both non-invasive and invasive methods can be used, with the choice depending on the study's objectives.[16]
A. Non-Invasive Tail-Cuff Method [17][18] This method is suitable for repeated measurements in conscious animals.[19]
-
Acclimatization: Acclimate the rats to the restraining device and procedure for several days before recording data to minimize stress-induced variations.
-
Warming: Warm the rats by placing their cage in a moderately heated room (25-28°C) for 30 minutes to ensure adequate blood flow to the tail.[19]
-
Measurement:
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse transducer on the rat's tail.
-
Use a system (e.g., CODA, ADInstruments) to automatically inflate and deflate the cuff and record systolic blood pressure, diastolic blood pressure, and heart rate.[11][17][18]
-
Obtain at least three stable consecutive readings and average them for each animal at each time point.[19]
-
B. Invasive Direct Arterial Method [20][21] This is the gold standard for accurate, continuous blood pressure measurement.[20][22]
-
Surgical Preparation: Anesthetize the rat (e.g., with urethane (B1682113) or pentobarbitone).[20]
-
Catheterization: Surgically implant a saline-filled catheter into an artery, such as the femoral or carotid artery.[20][23]
-
Connection: Connect the externalized end of the catheter to a pressure transducer and a data acquisition system.
-
Measurement: Allow the animal to recover from anesthesia (for conscious measurements) before recording blood pressure and heart rate.[21] This method allows for continuous monitoring over extended periods.[22]
Protocol 5: Biochemical Analysis
At the end of the treatment period, collect blood samples via cardiac puncture or from the abdominal aorta.[24]
-
Serum Separation: Centrifuge the blood to separate the serum.[24]
-
Parameter Analysis: Use commercial ELISA kits or an automated biochemical analyzer to measure key parameters.[10][24]
-
Kidney Function: Serum creatinine (B1669602) and urea.[25][26]
-
Liver Function: Alanine Transaminase (ALT) and Aspartate Transaminase (AST).[27]
-
Endothelial Function: Nitric Oxide (NO) and Angiotensin-Converting Enzyme (ACE) levels.[10]
-
Oxidative Stress Markers: Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA).[10]
-
Lipid Profile: Total Cholesterol (TC) and Triglycerides (TG).[28]
-
Protocol 6: Histopathological Examination
-
Tissue Collection: After euthanasia, carefully dissect the heart and thoracic aorta.
-
Organ Weight: Weigh the heart and ventricles to calculate the cardiac hypertrophy index (Heart Weight / Body Weight).
-
Tissue Fixation: Fix the aorta and heart tissues in 4% paraformaldehyde.[24]
-
Processing: Embed the fixed tissues in paraffin, section them (4-5 μm thickness), and mount on slides.[24]
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, cellular infiltration, and vascular wall thickness.[24]
-
Masson's Trichrome Staining: To visualize collagen deposition and assess fibrosis in the cardiac and vascular tissues.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups. Data are typically expressed as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Hemodynamic Parameters in L-NAME-Induced Hypertensive Rats
| Group | Treatment | Systolic BP (mmHg) | Diastolic BP (mmHg) | Mean Arterial BP (mmHg) | Heart Rate (bpm) |
| Week 0 (Baseline) | |||||
| I | Normal Control | 115 ± 4.2 | 75 ± 3.1 | 88 ± 3.5 | 350 ± 15 |
| II | L-NAME Control | 118 ± 3.9 | 77 ± 2.8 | 91 ± 3.2 | 355 ± 12 |
| III | L-NAME + Methyldopa | 116 ± 4.5 | 76 ± 3.3 | 89 ± 3.7 | 352 ± 14 |
| Week 4 (Post-Treatment) | |||||
| I | Normal Control | 120 ± 3.8 | 80 ± 2.9 | 93 ± 3.1 | 345 ± 11 |
| II | L-NAME Control | 185 ± 6.1 | 135 ± 5.5 | 152 ± 5.8* | 320 ± 10 |
| III | L-NAME + Methyldopa | 145 ± 5.3# | 102 ± 4.7# | 116 ± 4.9# | 335 ± 13 |
| Data are represented as Mean ± SEM. *p<0.05 vs. Normal Control; #p<0.05 vs. L-NAME Control. |
Table 2: Effect of this compound on Serum Biochemical Parameters
| Group | Treatment | NO (µmol/L) | ACE (U/L) | MDA (nmol/mL) | SOD (U/mL) |
| I | Normal Control | 45.2 ± 3.1 | 38.5 ± 2.4 | 2.1 ± 0.2 | 150.4 ± 8.2 |
| II | L-NAME Control | 21.7 ± 2.5 | 65.1 ± 4.3 | 5.8 ± 0.5 | 95.3 ± 7.1 |
| III | L-NAME + Methyldopa | 38.9 ± 2.8# | 45.3 ± 3.1# | 3.2 ± 0.3# | 135.8 ± 6.9# |
| Data are represented as Mean ± SEM. *p<0.05 vs. Normal Control; #p<0.05 vs. L-NAME Control. |
Table 3: Effect of this compound on Cardiac Hypertrophy
| Group | Treatment | Body Weight (g) | Heart Weight (g) | Heart Weight / Body Weight Ratio (mg/g) |
| I | Normal Control | 350 ± 10 | 1.05 ± 0.04 | 3.00 ± 0.11 |
| II | L-NAME Control | 345 ± 12 | 1.45 ± 0.07 | 4.20 ± 0.15 |
| III | L-NAME + Methyldopa | 348 ± 11 | 1.21 ± 0.06# | 3.48 ± 0.13# |
| Data are represented as Mean ± SEM. *p<0.05 vs. Normal Control; #p<0.05 vs. L-NAME Control. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyldopa - Wikipedia [en.wikipedia.org]
- 7. Ellagic Acid Prevents L-NAME-Induced Hypertension via Restoration of eNOS and p47phox Expression in Rats [mdpi.com]
- 8. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 10. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Hypertension model in rats - Enamine [enamine.net]
- 19. portlandpress.com [portlandpress.com]
- 20. iworx.com [iworx.com]
- 21. Video: Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements [jove.com]
- 22. Direct and indirect methods used to study arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Multi-Omics Elucidation of Edulinine’s Intervention Mechanism in Hypertensive Rats | MDPI [mdpi.com]
- 25. Oversight: a retrospective study of biochemical monitoring in patients beginning antihypertensive drug treatment in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Oversight: a retrospective study of biochemical monitoring in patients beginning antihypertensive drug treatment in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Monitoring the Stability of Methyldopa Hydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, chemically known as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is an alpha-2 adrenergic receptor agonist used in the management of hypertension, particularly in pregnant women. The stability of Methyldopa hydrate (B1144303) in aqueous solutions is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The catechol moiety in Methyldopa's structure makes it susceptible to oxidation, which can be influenced by factors such as pH, light, and the presence of oxidizing agents.[1][2]
This application note provides a comprehensive overview of the techniques for monitoring the stability of Methyldopa hydrate in aqueous solutions. It includes detailed protocols for forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyldopa and its degradation products.
Key Analytical Techniques
A variety of analytical techniques can be employed for the determination of Methyldopa in pharmaceutical formulations and biological matrices. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), spectrophotometry, and electrochemical methods.[1][3] For stability studies, a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products is essential. HPLC is the most widely used technique for this purpose due to its high resolving power and sensitivity.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products.
Summary of Stress Conditions for Forced Degradation
The following table summarizes the typical stress conditions applied in forced degradation studies for this compound in aqueous solutions. The extent of degradation should be targeted in the range of 5-20%.
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room temperature or 50-70°C for up to 7 days. |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (B78521) (NaOH) | Room temperature or 50-70°C for up to 7 days. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature for up to 24 hours. |
| Thermal Degradation | Temperature | 40-80°C. |
| Photodegradation | Light Source (UV and Visible) | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m². |
Experimental Protocols
Protocol for Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC grade water
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 2 hours, protected from light.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.
-
Also, keep 5 mL of the stock solution in the oven at 80°C for 48 hours.
-
After the specified time, prepare a solution of the solid sample and dilute the liquid sample with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and 5 mL of the stock solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the solid sample and dilute the liquid sample and the control sample with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control solution using the stability-indicating HPLC method described below.
Protocol for Stability-Indicating HPLC Method
Objective: To quantify this compound and separate its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 10 mM phosphoric acid (pH 2.5) in a ratio of 7:93 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
Procedure:
-
Preparation of Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of peak areas.
-
Analysis of Samples: Inject the prepared stressed samples and the control sample into the HPLC system.
-
Data Analysis: Record the chromatograms and calculate the percentage of degradation for each stress condition. The peak purity of the Methyldopa peak should be assessed to ensure it is free from co-eluting impurities.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Monitoring
Caption: Experimental workflow for monitoring this compound stability.
Proposed Degradation Pathway of Methyldopa
Caption: Proposed oxidative degradation pathway of Methyldopa.
Conclusion
The stability of this compound in aqueous solutions can be effectively monitored using a stability-indicating HPLC method coupled with forced degradation studies. The protocols and information provided in this application note offer a robust framework for researchers and scientists in the pharmaceutical industry to assess the stability profile of Methyldopa, ensuring the quality, efficacy, and safety of drug products. The primary degradation pathway involves the oxidation of the catechol moiety, leading to the formation of colored and polymeric products.
References
Solid-State Characterization of Methyldopa Hydrate Polymorphs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa is an alpha-adrenergic agonist widely used for the management of hypertension, particularly in pregnant women. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, solubility, dissolution rate, and bioavailability. Methyldopa is known to exist in hydrated crystalline forms, and understanding the characteristics of its different polymorphic structures is essential for ensuring consistent product quality and therapeutic efficacy. Polymorphism refers to the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.
This document provides detailed application notes and experimental protocols for the solid-state characterization of different polymorphic forms of Methyldopa hydrate (B1144303). The techniques discussed include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Polymorphic Forms of Methyldopa Hydrate
Methyldopa commonly exists as a sesquihydrate (C₁₀H₁₃NO₄ · 1.5H₂O).[1] Literature suggests the existence of different solid-state forms, which can be considered as polymorphs or pseudo-polymorphs. For the purpose of these notes, we will refer to two distinct forms that can be differentiated by their solid-state analytical data:
-
Form I: The commonly available and more stable form of Methyldopa sesquihydrate at room temperature.
-
Form II: A higher-energy or metastable form, which may be produced under specific crystallization or processing conditions.
The interconversion between these forms can be influenced by factors such as temperature, humidity, and mechanical stress.[2]
Data Presentation
The following tables summarize the key quantitative data obtained from the solid-state characterization of Form I and Form II of this compound.
Table 1: Comparative X-ray Powder Diffraction (XRPD) Data
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |
| Form I | 10.6, 13.0, 16.5, 16.8, 17.0, 18.3, and multiple peaks between 19-22°[1] |
| Form II | 5.6, 6.5, 7.4, 9.4, 16.7, 17.2, and a doublet at 17.9/18.0°[1] |
Table 2: Comparative Thermal Analysis Data (DSC & TGA)
| Polymorphic Form | DSC Events | TGA Weight Loss |
| Form I | Endotherm associated with dehydration, followed by decomposition at higher temperatures. | Corresponds to the loss of approximately 1.5 moles of water per mole of Methyldopa. |
| Form II | May exhibit a solid-solid phase transition to Form I upon heating, followed by the characteristic thermal events of Form I. The initial dehydration may occur at a slightly different temperature compared to Form I. | Similar to Form I if it is a true polymorph of the sesquihydrate. If it represents a different hydration state, the weight loss will vary accordingly. |
Table 3: Comparative Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Polymorphic Form | Characteristic Absorption Bands (cm⁻¹) |
| Form I | Specific peaks related to O-H, N-H, and C=O stretching, and fingerprint region characteristic of the stable sesquihydrate form.[3] |
| Form II | Shifts in the positions and/or changes in the intensities of vibrational bands, particularly in the regions associated with hydrogen bonding (O-H and N-H stretching) and the fingerprint region, reflecting the different crystal packing. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form and differentiate between polymorphs of this compound based on their unique diffraction patterns.
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.
Protocol:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.
-
Sample Mounting: Pack the powdered sample into a standard sample holder. Ensure a flat and even surface.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
-
-
Data Acquisition: Collect the diffraction pattern over the specified 2θ range.
-
Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with reference patterns for Form I and Form II to determine the polymorphic form.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point, phase transitions, and dehydration events of this compound polymorphs.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a non-hermetic aluminum pan.
-
Instrument Setup:
-
Temperature Range: 25 °C to 350 °C
-
Heating Rate: 10 °C/minute
-
Purge Gas: Nitrogen at a flow rate of 50 mL/minute
-
Reference: An empty, sealed aluminum pan.
-
-
Data Acquisition: Heat the sample according to the defined temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. Determine the onset and peak temperatures of transitions such as dehydration and melting/decomposition.
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content and assess the thermal stability of this compound polymorphs.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Range: 25 °C to 350 °C
-
Heating Rate: 10 °C/minute
-
Purge Gas: Nitrogen at a flow rate of 50 mL/minute
-
-
Data Acquisition: Heat the sample and continuously monitor the change in mass as a function of temperature.
-
Data Analysis: Analyze the TGA curve to determine the percentage weight loss corresponding to dehydration and decomposition events. The theoretical water content for Methyldopa sesquihydrate is approximately 11.3%.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the vibrational spectrum of this compound polymorphs for identification and differentiation based on molecular bonding.
Instrumentation: A Fourier-Transform Infrared Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation (ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Acquisition: Collect the background spectrum of the clean, empty ATR crystal. Then, apply consistent pressure to the sample using the ATR press and collect the sample spectrum.
-
Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Compare the positions and relative intensities of the absorption bands with reference spectra of known polymorphs. Pay close attention to the O-H stretching region (3500-3200 cm⁻¹), N-H stretching region (3200-3000 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for polymorph characterization and the potential relationships between the different solid-state forms of this compound.
Caption: Experimental Workflow for Polymorph Characterization.
Caption: Interconversion Pathways of this compound Forms.
References
Troubleshooting & Optimization
Troubleshooting peak tailing and asymmetry in Methyldopa hydrate HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Methyldopa hydrate (B1144303), specifically focusing on peak tailing and asymmetry.
Troubleshooting Guide: Peak Tailing and Asymmetry
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving these issues for Methyldopa hydrate.
My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for a compound like this compound, which contains an amino group, is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.
Logical Troubleshooting Workflow
Here is a step-by-step workflow to identify and resolve the root cause of peak tailing:
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
A1: The most common cause is the interaction between the basic amino group of Methyldopa and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns. These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Methyldopa. By lowering the pH of the mobile phase (typically to between 2.5 and 4.0), the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated Methyldopa molecules. This results in a more symmetrical peak shape.[1][2][3]
Q3: Can my choice of HPLC column impact peak tailing for this compound?
A3: Absolutely. Modern, high-purity silica (B1680970) columns that are "end-capped" have a significantly lower concentration of free silanol groups, which drastically reduces peak tailing for basic compounds. If you are using an older, non-end-capped column, switching to a modern equivalent is a highly effective solution.
Q4: I've adjusted the pH, but I still see some tailing. What else can I do?
A4: If adjusting the pH is not sufficient, you can add a "competing base" to the mobile phase. A small concentration of an amine, such as triethylamine (B128534) (TEA), can effectively block the active silanol sites, preventing them from interacting with your analyte.[4]
Q5: Could my sample concentration be causing the peak tailing?
A5: Yes, column overload can lead to peak distortion, including tailing. If you are injecting a high concentration of your sample, the stationary phase can become saturated, leading to a non-ideal chromatographic process. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[5]
Q6: Are there alternative chromatographic techniques if I cannot resolve peak tailing in reversed-phase HPLC?
A6: Yes, for a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can lead to improved retention and better peak shape for highly polar analytes that are challenging to analyze by reversed-phase HPLC.
Data Presentation: Impact of Method Parameters on Peak Shape
The following tables summarize quantitative data from various studies on Methyldopa analysis, illustrating the impact of different chromatographic conditions on peak symmetry.
Disclaimer: The data in these tables are compiled from different sources. Direct comparison should be made with caution as other experimental parameters may vary between studies.
Table 1: Effect of Mobile Phase pH on Methyldopa Peak Tailing
| Mobile Phase pH | USP Tailing Factor | Chromatographic Conditions | Source(s) |
| 4.0 | Good Symmetry (Qualitative) | Column: Teicoplanin aglycone chiral stationary phase; Mobile Phase: 20mM ammonium (B1175870) acetate (B1210297) buffer pH 4.0/Methanol (20:80); Flow Rate: 1.0 mL/min; Temperature: 45°C. | |
| 5.5 | 1.14 | Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5µm); Mobile Phase: Phosphate buffer pH 5.5/Acetonitrile (50:50 v/v); Flow Rate: 1.0 mL/min; Detection: 287 nm. |
Table 2: Comparison of HPLC Columns for Methyldopa Analysis
| Column Type | USP Tailing Factor | Chromatographic Conditions | Source(s) |
| Hypersil BDS C8 | 1.14 | Mobile Phase: Phosphate buffer pH 5.5/Acetonitrile (50:50 v/v); Flow Rate: 1.0 mL/min; Detection: 287 nm. | |
| Teicoplanin Aglycone | Good Symmetry (Qualitative) | Mobile Phase: 20mM ammonium acetate buffer pH 4.0/Methanol (20:80); Flow Rate: 1.0 mL/min; Temperature: 45°C. |
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing by protonating residual silanol groups on the stationary phase.
Materials:
-
HPLC grade water
-
HPLC grade organic modifier (acetonitrile or methanol)
-
Buffer salts (e.g., ammonium acetate, potassium phosphate)
-
Acid for pH adjustment (e.g., formic acid, phosphoric acid)
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Portion of the Mobile Phase: Measure the required volume of HPLC grade water and dissolve the appropriate amount of buffer salt to achieve the desired concentration (e.g., 20mM).
-
Adjust the pH: While stirring, slowly add the acid to the aqueous buffer solution until the target pH (e.g., 4.0) is reached. Monitor the pH continuously with a calibrated pH meter.
-
Prepare the Final Mobile Phase: Combine the pH-adjusted aqueous portion with the organic modifier in the desired ratio (e.g., 20:80 aqueous:methanol).
-
Equilibrate the HPLC System: Flush the entire HPLC system, including the column, with the newly prepared mobile phase for at least 20-30 column volumes, or until a stable baseline is achieved, before injecting your sample.
Protocol 2: Addition of a Competing Base
Objective: To improve peak shape by masking active silanol sites with a competing base.
Materials:
-
Prepared mobile phase (aqueous and organic components)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Add TEA to the Aqueous Portion: Before mixing with the organic modifier, add a small, precise amount of TEA to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% (v/v).
-
Adjust pH (if necessary): After adding TEA, re-check and adjust the pH of the aqueous portion to your desired value.
-
Prepare and Equilibrate: Prepare the final mobile phase by mixing the aqueous and organic components. Thoroughly equilibrate the column with the TEA-containing mobile phase. This may require a longer equilibration time compared to a standard mobile phase.
Visualizations
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound.
Caption: Interaction of protonated Methyldopa with the stationary phase.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Identifying and mitigating matrix effects in the LC-MS/MS analysis of Methyldopa hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Methyldopa hydrate. It is designed for researchers, scientists, and drug development professionals to help identify and mitigate matrix effects and other common analytical challenges.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too high a concentration of Methyldopa can lead to peak tailing.
-
Secondary Interactions: Interactions between the analyte and active sites on the column can cause tailing.
-
Inappropriate Injection Solvent: Using an injection solvent stronger than the initial mobile phase can cause peak fronting or splitting.
-
Column Degradation: Loss of stationary phase or a void at the column inlet can lead to poor peak shape.
Solutions:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase. Methyldopa is an amino acid, and its retention and peak shape can be sensitive to pH.
-
Incorporate an acidic modifier like formic acid (typically 0.1-0.2%) to improve peak shape for this basic compound.[1]
-
-
Check Injection Solvent: Ensure the injection solvent is the same as or weaker than the initial mobile phase.
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, consider replacing the column.
-
Problem 2: Low Signal Intensity or Ion Suppression
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids (B1166683), salts) can suppress the ionization of Methyldopa.
-
Suboptimal Ionization Source Conditions: Incorrect temperature, gas flows, or voltage in the mass spectrometer's ion source.
-
Poor Sample Cleanup: Inefficient removal of interfering matrix components.
-
In-source Fragmentation or Adduct Formation: Methyldopa may be fragmenting in the source or forming adducts that are not being monitored.
Solutions:
-
Improve Sample Preparation:
-
While protein precipitation is a common and rapid method, if ion suppression is significant, consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
For plasma samples, specialized phospholipid removal plates or cartridges can be effective.
-
-
Chromatographic Separation:
-
Optimize the gradient to better separate Methyldopa from the region of ion suppression. A post-column infusion experiment can identify these regions.
-
Consider a different column chemistry to alter selectivity.
-
-
Optimize MS Parameters:
-
Tune the ion source parameters (e.g., nebulizer gas, drying gas flow, temperature, capillary voltage) to maximize the signal for Methyldopa.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Methyldopa will co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression.
Problem 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression.
-
Sample Degradation: Methyldopa can be susceptible to oxidation.
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.
-
System Carryover: Residual Methyldopa from a high concentration sample adsorbing to surfaces in the LC system and eluting in subsequent runs.
Solutions:
-
Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Ensure Sample Stability:
-
Keep samples on ice or at a controlled low temperature during processing.
-
Use antioxidants if necessary, although this should be validated.
-
-
Standardize Sample Preparation:
-
Ensure consistent timing and technique for all sample preparation steps.
-
Use an automated liquid handler for improved precision if available.
-
-
Optimize Wash Solvents:
-
Use a strong wash solvent in the autosampler to minimize carryover. The wash solvent should be capable of dissolving Methyldopa effectively.
-
Include a blank injection after high concentration samples to check for carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of Methyldopa from plasma?
A1: The most common sources of matrix effects in plasma are phospholipids and endogenous salts. Phospholipids can co-elute with Methyldopa and cause significant ion suppression in the electrospray ionization (ESI) source. Additionally, metabolites of Methyldopa, such as 3-O-methyldopa, can be present at high concentrations and may interfere if not chromatographically resolved.[2][3]
Q2: Which sample preparation technique is best for minimizing matrix effects for Methyldopa?
A2: The choice of sample preparation technique depends on the required sensitivity and the severity of the matrix effects.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using methanol (B129727) or perchloric acid.[1][4] It is suitable for many applications, but may not provide the cleanest extracts, potentially leading to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Methyldopa into a solvent immiscible with the sample matrix, leaving many interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. By using a specific sorbent, it can selectively retain and elute Methyldopa, providing a very clean extract.
Q3: How can I quantitatively assess the matrix effect for my Methyldopa assay?
A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method.[5] The procedure involves:
-
Extracting a blank biological matrix sample.
-
Spiking the extracted blank matrix with a known concentration of Methyldopa.
-
Preparing a neat solution of Methyldopa at the same concentration in the mobile phase.
-
Analyzing both samples and calculating the Matrix Factor as follows:
MF = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Q4: What is the role of an internal standard in mitigating matrix effects for Methyldopa analysis?
A4: An internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present. An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., Methyldopa-d3). A SIL-IS has nearly identical chemical and physical properties to Methyldopa, so it will co-elute and be affected by matrix effects in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Methyldopa Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | Moderate to High | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 80 - 100 | Low | Low to Moderate |
Note: The values presented are typical ranges and can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation for Methyldopa in Human Plasma
This protocol is a common and rapid method for sample preparation.[1][4]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 600 µL of cold methanol (or 0.4 M perchloric acid).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where matrix effects are most pronounced.
-
System Setup:
-
Connect the LC column outlet to a T-junction.
-
Connect a syringe pump to the second port of the T-junction.
-
Connect the outlet of the T-junction to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a standard solution of Methyldopa in the mobile phase.
-
Infuse this solution at a constant low flow rate (e.g., 10 µL/min) using the syringe pump to obtain a stable baseline signal for Methyldopa.
-
-
Blank Matrix Injection:
-
While continuously infusing the Methyldopa solution, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal for Methyldopa. Any dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively. The retention times of these disturbances should be noted and compared to the retention time of Methyldopa in a standard injection.
-
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of Methyldopa in plasma.
Caption: A logical troubleshooting workflow for common issues in Methyldopa LC-MS/MS analysis.
References
Addressing the chemical instability and degradation pathways of Methyldopa hydrate in solution
Welcome to the technical support center for Methyldopa (B1676449) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the chemical instability and degradation of Methyldopa hydrate in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a major concern?
This compound is the sesquihydrate form of Methyldopa, a centrally acting alpha-2 adrenergic agonist used to treat hypertension.[1][2] Its chemical structure, particularly the catechol moiety (a 3,4-dihydroxyphenyl group), makes it highly susceptible to degradation in solution.[3][4] This instability is a significant concern because it can lead to a loss of therapeutic efficacy and the formation of potentially toxic degradation products, posing challenges for liquid formulation development and analytical testing.[4][5]
Q2: What are the primary degradation pathways for this compound in solution?
The main degradation pathway for Methyldopa in solution is oxidation. The catechol ring is easily oxidized to form a highly reactive ortho-quinone (methyldopaquinone). This intermediate can then undergo further reactions, including polymerization, leading to the formation of colored products and precipitates.[6][7] Hydrolytic degradation can also occur, and the presence of moisture can accelerate both oxidative and hydrolytic pathways.[4][8]
Q3: What key factors accelerate the degradation of this compound solutions?
Several factors can significantly accelerate the degradation of this compound in solution:
-
High pH: Aqueous solutions are most stable at acidic to neutral pH (up to 6.2).[7] In alkaline conditions (e.g., pH 8.0), decomposition is rapid, with degradation products forming within 3 to 5 hours.[3][7]
-
Oxygen: The presence of dissolved oxygen is critical for the oxidative degradation pathway.
-
Light: Solutions may be sensitive to prolonged exposure to light, which can catalyze oxidation.[7]
-
Metal Ions: Divalent and trivalent metal ions such as cupric (Cu²⁺), ferric (Fe³⁺), cobalt (Co²⁺), and nickel (Ni²⁺) can catalyze the oxygenation of Methyldopa.[7][9]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.
Q4: What are the common degradation products of Methyldopa?
The primary degradation products arise from oxidation and metabolism. Key impurities and metabolites include:
-
Methyldopaquinone: The initial product of oxidation.
-
3-O-Methylmethyldopa: A common metabolite and potential impurity.[5][10]
-
Methyldopa related compound B and C: Known process impurities and degradants.[5]
-
3,4-dihydroxyphenylacetone and α-methyldopamine: Metabolites that can also be formed through degradation.[10][11]
Q5: How can I visually identify degradation in my this compound solution?
Visual identification of degradation is often straightforward. As Methyldopa oxidizes and polymerizes, aqueous solutions typically undergo a distinct color change. The solution may initially develop a red tint, which progressively darkens to brown and can eventually form a black precipitate upon significant degradation.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid solution discoloration (Yellow -> Red -> Brown/Black) | 1. Oxidation: The solution is exposed to atmospheric oxygen.[7]2. High pH: The pH of the solution is alkaline (pH > 7).[7]3. Light Exposure: The solution is not protected from light.[1][7]4. Metal Ion Contamination: Trace metal ions are present in the solvent or on glassware, catalyzing oxidation.[7] | 1. Deoxygenate Solvents: Purge all buffers and solvents with an inert gas (e.g., nitrogen or argon) before use and maintain an inert atmosphere over the solution.2. Control pH: Buffer the solution to a slightly acidic pH (e.g., pH 3-5). Use of citric acid has been shown to be beneficial in formulations.[4][8]3. Protect from Light: Use amber glassware or wrap containers in aluminum foil.[1]4. Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions. |
| Inconsistent analytical results (e.g., HPLC peak area decreases over time) | 1. In-situ Degradation: The sample is degrading in the autosampler vial before injection.2. Inadequate Stabilization: For biological samples (e.g., plasma), enzymatic or chemical degradation is occurring post-collection.[12] | 1. Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to slow degradation.2. Minimize Time to Analysis: Analyze samples as quickly as possible after preparation.3. Use Stabilizers: For plasma samples, add an antioxidant stabilizer like ascorbic acid immediately after collection to prevent degradation.[12] A study showed that adding 0.2 mL of a 50 mg/mL ascorbic acid solution to 1 mL of plasma completely stabilized the Methyldopa.[12] |
| Precipitate formation in the solution | 1. Advanced Degradation: Extensive oxidation has led to the formation of insoluble polymers.[7]2. Solubility Issues: The concentration of this compound exceeds its solubility limit in the chosen solvent system. | 1. Confirm Degradation: Check for significant discoloration accompanying the precipitate. If confirmed, the solution is likely unusable and requires fresh preparation under protective conditions (see "Rapid solution discoloration" solutions).2. Verify Solubility: Check the solubility of this compound in your specific solvent and at your experimental temperature. Consider adjusting the solvent composition or concentration. |
Data on Factors Affecting Stability
The stability of this compound in aqueous solutions is highly dependent on environmental conditions.
Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solution
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic to Neutral (up to pH 6.2) | Relatively stable for up to 50 hours. | [7] |
| Alkaline (pH 8.0) | Rapid decomposition; products form in 3-5 hours. | [7] | |
| Oxygen | Presence of O₂ | Promotes catalytic oxygenation, leading to degradation. | [7] |
| Light | Prolonged exposure | May accelerate degradation. | [7] |
| Metal Ions | Mg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺ | Catalyze oxygenation and accelerate degradation. | [7] |
Experimental Protocols & Methodologies
Protocol 1: HPLC-Based Stability Indicating Method
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying Methyldopa from its degradation products.[13][14]
Objective: To assess the stability of a this compound solution over time by monitoring the decrease in the parent compound and the increase in degradation products.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable mobile phase or a buffered aqueous solution (e.g., 0.1 M HCl). Protect the solution from light.
-
To study degradation, expose aliquots of the solution to stress conditions (e.g., elevated temperature, high pH, UV light, or an oxidizing agent like H₂O₂).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.[3]
-
Injection Volume: 20 µL.
-
Temperature: Column and autosampler maintained at a controlled temperature (e.g., 25°C and 4°C, respectively).
-
-
Procedure:
-
Inject a reference standard of Methyldopa to determine its retention time and peak area.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), inject the stressed samples.
-
Monitor the chromatograms for a decrease in the peak area of the parent Methyldopa peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of Methyldopa remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining Methyldopa versus time to determine the degradation kinetics.
-
Protocol 2: Spectrophotometric Analysis of Degradation
This is a simpler, more cost-effective method for monitoring degradation, particularly when it is accompanied by a color change.[3][15]
Objective: To quantify the formation of colored degradation products using UV-Vis spectrophotometry.
Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound in a buffer where degradation is expected (e.g., an acetate buffer at pH 8.0).[3]
-
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.
-
Scan the spectrum of the freshly prepared solution to establish a baseline. Methyldopa has a λmax around 280 nm.[3]
-
-
Procedure:
-
Incubate the solution under the desired stress condition (e.g., at 30°C).
-
At regular time intervals, record the absorption spectrum of the solution over a range of 300-800 nm.
-
A study on the reaction with banana supernatant (containing polyphenol oxidase) showed a new absorbance peak for the degradation product appearing around 480 nm.[6][16] Monitor the increase in absorbance at the λmax of the colored degradation product.
-
-
Data Analysis:
-
Plot the absorbance at the degradation product's λmax versus time to monitor the rate of its formation.
-
Diagrams and Workflows
Caption: Oxidative degradation pathway of Methyldopa in solution.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting logic for solution discoloration.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Methyldopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. METHYL DOPA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. isarpublisher.com [isarpublisher.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of Methyldopa by Banana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methyldopa Hydrate Interference in Clinical Laboratory Tests
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Methyldopa hydrate (B1144303) interference in common clinical laboratory tests.
Frequently Asked Questions (FAQs)
Q1: Which common laboratory tests are known to be affected by Methyldopa interference?
A: Methyldopa and its metabolites can interfere with several common clinical laboratory tests, primarily those that use spectrophotometric or fluorometric methods. The most significantly affected tests include:
-
Urinary Catecholamines and Metanephrines: Falsely elevated results are common in fluorometric and some spectrophotometric assays.
-
Serum Creatinine (B1669602): Falsely elevated results can occur with the alkaline picrate (B76445) (Jaffé) method.
-
Serum Uric Acid: Falsely elevated results may be seen with the phosphotungstate reduction method.
-
Aspartate Aminotransferase (AST/SGOT): Interference has been reported with certain colorimetric methods, such as the Babson method.
Q2: What is the primary mechanism of Methyldopa interference?
A: The interference is primarily due to two properties of Methyldopa and its metabolites:
-
Structural Similarity: Methyldopa and its metabolites, such as alpha-methylnorepinephrine, are structurally similar to endogenous catecholamines (epinephrine, norepinephrine). This leads to cross-reactivity in assays that are not highly specific, causing falsely high measurements.
-
Reducing Properties: Methyldopa is a reducing agent and can interfere with assays that involve a reduction-oxidation (redox) reaction. For example, in the phosphotungstate method for uric acid, Methyldopa can reduce the phosphotungstate reagent, leading to a color change that is incorrectly attributed to uric acid.
Troubleshooting Guides by Assay
Urinary Catecholamines and Metanephrines
Issue: Falsely elevated urinary catecholamine or metanephrine (B195012) results in a patient treated with Methyldopa.
Cause of Interference: Methyldopa and its metabolites fluoresce at similar wavelengths to catecholamines, leading to analytical interference in fluorometric and spectrophotometric assays. This can lead to a misdiagnosis of conditions like pheochromocytoma.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected Methyldopa interference in catecholamine testing.
Recommended Action & Alternative Protocol:
The most effective way to overcome this interference is to use a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or fluorescence detection . HPLC separates the components of the urine sample before detection, allowing for the differentiation of endogenous catecholamines from Methyldopa and its metabolites.
Detailed Experimental Protocol: HPLC with Electrochemical Detection for Urinary Catecholamines
Objective: To quantify norepinephrine, epinephrine, and dopamine (B1211576) in urine while avoiding interference from Methyldopa.
Materials:
-
High-Performance Liquid Chromatograph with an electrochemical detector
-
C18 reverse-phase column (5 µm particle size)
-
Bio-Rex 70 cation exchange columns
-
Mobile Phase: 0.1 M sodium acetate, 0.1 M citric acid, 0.5 mM sodium octyl sulfate, 0.15 mM disodium (B8443419) EDTA, 1.0 mM dibutylamine, and 5% methanol, adjusted to pH 3.9.
-
Internal Standard: Dihydroxybenzylamine (DHBA)
-
Boric acid solution (0.6 M)
-
Tris-EDTA buffer (10 mM, pH 6.5)
Procedure:
-
Sample Preparation:
-
Collect a 24-hour urine sample in a container with 10 mL of 6M HCl.
-
Thaw and mix the urine sample, then centrifuge at 15,000 rpm for 5 minutes.
-
Adjust the pH of the supernatant to 6.5 with 0.5 M sodium hydroxide.
-
To 3.0 mL of the pH-adjusted urine, add a known amount of the internal standard (DHBA).
-
-
Extraction:
-
Apply the sample to a Bio-Rex 70 column.
-
Wash the column three times with 10 mM Tris-EDTA buffer (pH 6.5).
-
Elute the catecholamines with 6 mL of 0.6 M boric acid solution.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5 mL/minute.
-
Set the electrochemical detector potential to +0.65 V.
-
Inject 20 µL of the eluate into the HPLC system.
-
Identify and quantify the catecholamine peaks based on their retention times and the peak area ratio to the internal standard.
-
Serum Creatinine
Issue: Falsely elevated serum creatinine in a patient on Methyldopa therapy when using the Jaffé method.
Cause of Interference: The Jaffé reaction involves the formation of a colored complex between creatinine and alkaline picrate. Methyldopa can also react with the alkaline picrate reagent, forming a non-creatinine chromogen that absorbs at a similar wavelength, leading to a positive interference.
Quantitative Data on Interference:
| Interferent | Assay Method | Concentration of Interferent | Observed Effect on Creatinine |
| Methyldopa | Jaffé (Alkaline Picrate) | High, non-therapeutic doses | Falsely elevated creatinine levels |
| Various Drugs (including some cephalosporins) | Jaffé (Alkaline Picrate) | Therapeutic doses | Can cause significant false elevations |
Troubleshooting and Mitigation:
Caption: Decision tree for addressing potential Methyldopa interference in creatinine testing.
Recommended Action & Alternative Protocol:
Utilize an enzymatic method for creatinine determination. These methods are more specific for creatinine and are generally not affected by interfering substances like Methyldopa.
Detailed Experimental Protocol: Enzymatic Creatinine Assay
Objective: To accurately measure serum creatinine concentration without interference from non-creatinine chromogens.
Principle: This assay involves a series of coupled enzymatic reactions. Creatinine is first converted to creatine (B1669601) by creatininase. Creatine is then acted upon by creatinase to form sarcosine (B1681465) and urea. Sarcosine is oxidized by sarcosine oxidase, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.
Materials:
-
Spectrophotometer
-
Enzymatic creatinine reagent kit (containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate)
-
Creatinine calibrators
-
Control sera
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions.
-
Sample and Calibrator Preparation: Use serum samples and prepared calibrators.
-
Assay:
-
Pipette the reagent and sample/calibrator into a cuvette or microplate well according to the kit's instructions.
-
Incubate the reaction mixture at the specified temperature (e.g., 37°C) for a set period.
-
Measure the absorbance of the resulting colored product at the recommended wavelength (e.g., 546 nm).
-
-
Calculation: Calculate the creatinine concentration in the samples by comparing their absorbance to that of the calibrators.
Serum Uric Acid
Issue: Potentially falsely elevated serum uric acid levels in patients taking Methyldopa when using the phosphotungstate method.
Cause of Interference: The phosphotungstate method relies on the reduction of phosphotungstic acid by uric acid in an alkaline medium to form a colored tungsten blue complex. Methyldopa, being a reducing agent, can also reduce the phosphotungstate, leading to a falsely high reading.
Quantitative Data on Interference:
| Interferent | Assay Method | Concentration of Interferent | Observed Effect on Uric Acid |
| alpha-methyldopa | Phosphotungstate | 60 µg/mL (in vitro) | Clinically significant false positive result |
| alpha-methyldopa | Phosphotungstate | 2.03 µg/mL (mean plasma level in patients) | No significant interference observed |
Troubleshooting and Mitigation:
While some studies suggest that interference from therapeutic doses of Methyldopa may not be clinically significant, it is best practice to use a more specific method if interference is suspected.
Recommended Action & Alternative Protocol:
The uricase method is the recommended alternative. This enzymatic assay is highly specific for uric acid and is not affected by reducing substances like Methyldopa.
Detailed Experimental Protocol: Uricase Method for Uric Acid
Objective: To specifically measure uric acid concentration in serum without interference from reducing agents.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide. The decrease in absorbance at 293 nm, which is specific to uric acid, is proportional to the uric acid concentration in the sample. Alternatively, the hydrogen peroxide produced can be used in a coupled colorimetric reaction.
Materials:
-
UV Spectrophotometer
-
Uricase enzyme solution (from porcine liver or other sources)
-
Phosphate (B84403) buffer (e.g., 0.67 M KH2PO4, pH 9.4)
-
Uric acid standards
Procedure (UV Method):
-
Sample Preparation: Prepare two sets of tubes for each sample and standard.
-
Reaction Mixture:
-
To one set of tubes, add the sample or standard and the phosphate buffer.
-
To the second set, add the sample or standard, phosphate buffer, and the uricase solution.
-
-
Incubation: Incubate all tubes at 37°C for 90 minutes.
-
Measurement:
-
Measure the absorbance of all solutions at 293 nm.
-
The difference in absorbance between the tube with uricase and the tube without uricase for each sample is proportional to the uric acid concentration.
-
-
Calculation: Calculate the uric acid concentration based on the change in absorbance compared to the standards.
Aspartate Aminotransferase (AST/SGOT)
Issue: Reports of interference with colorimetric AST/SGOT assays, such as the Babson method, in patients taking Methyldopa.
Cause of Interference: The exact mechanism of interference of Methyldopa with the Babson method is not well-documented in recent literature. However, it is likely due to the drug or its metabolites reacting with the colorimetric reagents used in the assay, leading to a false color change. The Babson method involves a diazonium salt that reacts with oxaloacetate.
Troubleshooting and Mitigation:
Given the lack of detailed information on the interference mechanism, the most prudent approach is to use an alternative method that does not rely on the same chemical principles.
Recommended Action & Alternative Protocol:
Employ a kinetic UV method based on the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) . This method is more specific and less prone to chemical interferences.
Detailed Experimental Protocol: IFCC-Recommended Kinetic UV Method for AST/SGOT
Objective: To accurately measure AST activity in serum using a standardized kinetic assay.
Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the AST activity.
Materials:
-
UV Spectrophotometer capable of measuring at 340 nm with temperature control (37°C)
-
AST reagent kit (containing L-aspartate, α-ketoglutarate, MDH, and NADH)
-
Control sera
Procedure:
-
Reagent and Sample Preparation: Prepare the working reagent and bring samples and controls to the reaction temperature (37°C).
-
Assay:
-
Pipette the reagent into a cuvette.
-
Add the serum sample, mix, and immediately start monitoring the absorbance at 340 nm.
-
Record the change in absorbance per minute (ΔA/min) after an initial lag phase.
-
-
Calculation: Calculate the AST activity (in U/L) using the molar absorptivity of NADH, the sample volume, and the total reaction volume. The formula is typically provided by the reagent manufacturer.
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Methyldopa Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the dissolution rate of the poorly soluble drug, Methyldopa Hydrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during various dissolution enhancement experiments for this compound.
Solid Dispersion Technique
Issue 1: Discoloration or Degradation of this compound during Fusion Method.
-
Question: During the preparation of a solid dispersion of this compound using the fusion (melting) method with PEG 6000 and Poloxamer 407, I observed a brownish discoloration of the molten mixture. What could be the cause and how can I prevent it?
-
Answer:
-
Possible Cause: Methyldopa is prone to oxidative and hydrolytic degradation, which can be accelerated by heat.[1][2] The discoloration you are observing is likely a sign of drug degradation.
-
Troubleshooting Steps:
-
Lower the Temperature: Melt the carriers (PEG 6000 and Poloxamer 407) at the lowest possible temperature required to achieve a homogenous molten state before incorporating the this compound.
-
Minimize Heating Time: Reduce the time the mixture is exposed to high temperatures. Once the drug is dispersed, cool the mixture rapidly.
-
Inert Atmosphere: Consider preparing the solid dispersion under an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation.
-
Antioxidant Addition: The use of a suitable antioxidant in the formulation could be explored, but compatibility studies would be necessary.
-
Alternative Method: If degradation persists, consider using the solvent evaporation method, which typically requires lower temperatures.
-
-
Issue 2: Low Drug Content and Poor Dissolution in Solid Dispersions Prepared by Solvent Evaporation.
-
Question: My solid dispersion of this compound, prepared by the solvent evaporation method, shows low and variable drug content, and the dissolution rate is not significantly improved. What could be the reasons?
-
Answer:
-
Possible Causes:
-
Incomplete Solvent Removal: Residual solvent can plasticize the polymer and lead to drug recrystallization over time, reducing the dissolution rate.
-
Phase Separation: The drug and carrier may not be completely miscible in the solid state, leading to the formation of drug-rich and carrier-rich domains.
-
Improper Solvent Selection: The chosen solvent may not be optimal for both this compound and the carrier, leading to precipitation of one component before the other during evaporation.
-
-
Troubleshooting Steps:
-
Optimize Drying Process: Ensure complete solvent removal by extending the drying time or using a higher vacuum. Characterization techniques like Differential Scanning Calorimetry (DSC) can help detect residual solvent.
-
Carrier Selection and Ratio: Re-evaluate the choice of carrier and the drug-to-carrier ratio. A higher proportion of a hydrophilic carrier can improve miscibility and dissolution.[3]
-
Solvent System: Experiment with different solvents or solvent mixtures to ensure both drug and carrier remain in solution until the final stages of evaporation.
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and DSC to assess the physical state of the drug in the solid dispersion (amorphous vs. crystalline). An amorphous state is generally desired for enhanced dissolution.
-
-
Co-crystallization Technique
Issue 3: Failure to Form this compound Co-crystals.
-
Question: I am attempting to prepare co-crystals of this compound with a carboxylic acid co-former using the solvent evaporation method, but I keep recovering only the individual components. Why is this happening?
-
Answer:
-
Possible Causes:
-
Inappropriate Co-former Selection: The chosen co-former may not have the appropriate functional groups to form stable hydrogen bonds with Methyldopa.
-
Solvent Choice: The solvent used may favor the crystallization of the individual components over the co-crystal.
-
Stoichiometry: The molar ratio of this compound to the co-former may not be optimal for co-crystal formation.
-
-
Troubleshooting Steps:
-
Co-former Screening: Screen a variety of pharmaceutically acceptable co-formers with different functional groups (e.g., dicarboxylic acids, amides). The pKa difference between the drug and the co-former can influence co-crystal formation.[4]
-
Solvent Screening: Experiment with a range of solvents with different polarities. Slurry crystallization in different solvents can be an effective screening method.
-
Vary Stoichiometry: Attempt co-crystallization at different molar ratios (e.g., 1:1, 1:2, 2:1) of drug to co-former.
-
Alternative Methods: Consider other co-crystallization techniques such as liquid-assisted grinding or slurry conversion, which can sometimes be more effective than solvent evaporation.[4]
-
-
Nanosuspension Technique
Issue 4: Particle Aggregation and Instability in this compound Nanosuspension.
-
Question: I have prepared a nanosuspension of this compound, but I am observing particle aggregation and sedimentation after a short period. How can I improve the stability?
-
Answer:
-
Possible Causes:
-
Insufficient Stabilization: The type or concentration of the stabilizer (surfactant or polymer) may not be adequate to prevent particle agglomeration due to high surface energy.
-
Ostwald Ripening: Growth of larger particles at the expense of smaller ones, leading to a broader particle size distribution and eventual instability.
-
Improper Formulation Parameters: The drug concentration or the ratio of drug to stabilizer may not be optimized.
-
-
Troubleshooting Steps:
-
Stabilizer Optimization: Screen different types of stabilizers (e.g., Poloxamers, PVP, HPMC, Tween 80) and optimize their concentration. A combination of steric and electrostatic stabilizers can often provide better stability.
-
Optimize Drug Concentration: A very high drug concentration can increase the likelihood of particle aggregation.
-
Homogenization Parameters: If using a top-down method like high-pressure homogenization or media milling, optimize the process parameters such as pressure, number of cycles, or milling time and speed.
-
Solidification: For long-term stability, consider converting the nanosuspension into a solid dosage form by lyophilization or spray drying, using appropriate cryoprotectants or matrix formers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising techniques for enhancing the dissolution rate of this compound?
A1: Solid dispersion is a well-documented and effective technique for improving the dissolution rate of this compound. Studies have shown significant enhancement using carriers like Polyethylene Glycols (PEGs) and Poloxamers. Other promising techniques that are generally applicable to poorly soluble drugs and could be explored for this compound include nanosuspension and co-crystallization.
Q2: Are there any known excipient incompatibilities with this compound that I should be aware of?
A2: Yes, Methyldopa has been shown to be incompatible with reducing sugars such as lactose (B1674315) and dextrose. This interaction, known as the Maillard reaction, can lead to degradation of the drug. Therefore, it is advisable to avoid these excipients in your formulations.
Q3: How does pH affect the dissolution of this compound and its enhanced formulations?
A3: The pH of the dissolution medium can significantly impact the solubility and dissolution rate of this compound, which is a weak acid. In some studies, solid dispersions of Methyldopa have shown better dissolution in phosphate (B84403) buffer (pH 6.8) compared to acidic medium (0.1N HCl), where some degradation was observed. When developing a dissolution enhancement strategy, it is crucial to evaluate the performance across a physiologically relevant pH range.
Q4: What are the key characterization techniques to confirm the successful enhancement of this compound's dissolution rate?
A4: Key characterization techniques include:
-
In Vitro Dissolution Studies: To directly measure the enhancement in dissolution rate compared to the pure drug.
-
Powder X-ray Diffraction (PXRD): To determine the solid-state form of Methyldopa (crystalline or amorphous). An amorphous form generally leads to higher dissolution.
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties and confirm the absence of crystalline drug in amorphous solid dispersions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any chemical interactions between Methyldopa and the excipients.
-
Particle Size Analysis: Crucial for nanosuspensions to ensure the desired particle size and distribution have been achieved.
Data Presentation
Table 1: Dissolution Profile of this compound Solid Dispersions (Fusion Method)
| Formulation Code | Drug:PEG 6000:Poloxamer 407 Ratio | % Drug Release in 60 min (Phosphate Buffer pH 6.8) |
| Pure Methyldopa | - | ~45% |
| Marketed Formulation | - | 65.80% |
| FB1 | 1:1:0 | 69.75% |
| FB2 | 1:3:0 | 72.80% |
| FT5 | 1:5:1 | 83.71% |
| FT6 | 1:5:2 | 86.21% |
Table 2: Dissolution Profile of this compound Solid Dispersions (Solvent Evaporation Method)
| Formulation Code | Drug:PEG 6000:Poloxamer 407 Ratio | % Drug Release in 60 min (Phosphate Buffer pH 6.8) |
| FB7 | 1:0.5:0 | 70.47% |
| FB8 | 1:2:0 | 74.28% |
| FT11 | 1:1:1 | 81.90% |
| FT12 | 1:2:2 | 83.81% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Fusion Method
-
Weighing: Accurately weigh this compound, PEG 6000, and Poloxamer 407 in the desired ratio (e.g., 1:5:2).
-
Melting the Carriers: In a suitable container, melt PEG 6000 and Poloxamer 407 on a temperature-controlled hot plate or in a water bath at a temperature just sufficient to obtain a clear, homogenous molten mixture.
-
Incorporation of Drug: Add the weighed this compound to the molten carrier mixture with continuous stirring until a uniform dispersion is obtained. Minimize the heating time to prevent degradation.
-
Cooling and Solidification: Rapidly cool the molten mixture by placing the container in an ice bath to solidify the mass.
-
Pulverization and Sieving: Scrape out the solidified mass, pulverize it using a mortar and pestle, and pass the powder through a suitable sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve the accurately weighed this compound, PEG 6000, and Poloxamer 407 in a suitable common solvent (e.g., ethanol) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a slightly elevated temperature for an extended period (e.g., 24 hours) to ensure complete removal of the residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the final product in a desiccator.
Visualizations
Caption: Workflow for developing and evaluating enhanced dissolution formulations of this compound.
Caption: A logical workflow for troubleshooting poor dissolution results in this compound formulations.
References
- 1. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. jgtps.com [jgtps.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Sensitive Detection of Methyldopa Hydrate in Cord Blood
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sensitive detection of Methyldopa (B1676449) hydrate (B1144303) in cord blood. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate accurate and reliable measurements.
Frequently Asked Questions (FAQs)
Q1: Why is the sensitive detection of Methyldopa in cord blood important?
A1: Methyldopa is a commonly prescribed antihypertensive drug for managing hypertension during pregnancy.[1] It readily crosses the placental barrier and is present in the umbilical cord blood at concentrations comparable to maternal plasma levels.[1][2][3] Sensitive detection is crucial for pharmacokinetic studies in neonates, for understanding the potential for adverse effects, and for ensuring the well-being of the newborn.[2]
Q2: What are the main challenges associated with analyzing Methyldopa in cord blood?
A2: The primary challenges include the inherent instability of Methyldopa, which is prone to oxidation, potential matrix effects from the complex cord blood composition, and the need for sensitive analytical methods to detect low concentrations.[4][5] A preliminary plasma stability test for Methyldopa showed significant degradation.[6]
Q3: What is the recommended sample handling and storage procedure for cord blood samples for Methyldopa analysis?
A3: Cord blood should be collected in tubes containing an anticoagulant (e.g., heparin or EDTA).[7] Due to the instability of Methyldopa, it is highly recommended to add a stabilizer. The addition of ascorbic acid (0.2 mL of 50 mg/mL solution to 1 mL of plasma) has been shown to completely stabilize Methyldopa during storage and analysis.[6] After collection and stabilization, plasma should be separated by centrifugation and stored frozen at -20°C or lower until analysis.[6][7]
Q4: What is the primary mechanism of action of Methyldopa?
A4: Methyldopa is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[8][9][10] This active metabolite then acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[8][11] This stimulation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow, reduced peripheral vascular resistance, and a lowering of blood pressure.[8][9]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a straightforward and effective method for extracting Methyldopa from cord blood plasma.
Materials:
-
Cord blood plasma (stabilized with ascorbic acid)
-
Internal Standard (IS) solution (e.g., Dopa-phenyl-D3 or a structural analog)[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 200 µL of cord blood plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
For protein precipitation, add 240 µL of 0.4 M perchloric acid or 600 µL of ice-cold methanol (B129727).[12][13]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis by LC-MS/MS.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Gradient or isocratic elution with a mixture of water and methanol (e.g., 85:15 v/v) containing 0.05% formic acid.[4] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methyldopa) | m/z 212.2 -> 166.2[12] |
| MRM Transition (IS - Dopa-phenyl-D3) | m/z 215.2 -> 169.2 (example) |
| Collision Energy | Optimized for the specific instrument and transitions |
Data Presentation
The following table summarizes typical performance characteristics of HPLC-MS/MS methods for Methyldopa detection in plasma, which can be used as a benchmark for cord blood method validation.
| Parameter | Typical Value Range | Reference |
| Linearity Range | 20 - 5000 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [7] |
| Intra-day Precision (%CV) | 4.3 - 7.3% | [7] |
| Inter-day Precision (%CV) | 0.5 - 7.7% | [7] |
| Intra-day Accuracy (%) | -8.0 to -1.3% | [7] |
| Inter-day Accuracy (%) | -2.3 to 0.2% | [7] |
| Recovery | 62.4 - 63.5% | [6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Degradation of Methyldopa: The analyte is unstable and can oxidize. | Ensure the use of a stabilizer like ascorbic acid in the collection tubes and during sample preparation.[6] Keep samples on ice and process them promptly. |
| Poor Extraction Recovery: The chosen extraction method may not be efficient. | Optimize the protein precipitation protocol (e.g., try different solvents like methanol or acetonitrile). Consider alternative extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Instrument Sensitivity Issues: The mass spectrometer may not be properly tuned or calibrated. | Perform instrument tuning and calibration according to the manufacturer's recommendations. Ensure the correct MRM transitions and collision energies are being used. | |
| High Background or Matrix Effects | Interference from Cord Blood Matrix: Cord blood can have a complex matrix that may interfere with ionization. | Optimize chromatographic separation to resolve Methyldopa from interfering components. Consider a more rigorous sample cleanup method like SPE.[14] Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Contamination: Contamination from glassware, solvents, or the instrument. | Use high-purity solvents and reagents. Thoroughly clean all glassware and instrument components. | |
| Poor Peak Shape | Chromatographic Issues: Inappropriate mobile phase, column degradation, or sample solvent mismatch. | Ensure the mobile phase pH is appropriate for Methyldopa (an amino acid). Check the column's performance and replace if necessary. Ensure the final sample solvent is compatible with the mobile phase. |
| Inconsistent Results | Inconsistent Sample Handling: Variations in collection, storage, or preparation. | Standardize all pre-analytical procedures. Ensure all samples are treated identically, including the addition of stabilizer. |
| Pipetting Errors: Inaccurate pipetting of sample, internal standard, or reagents. | Calibrate pipettes regularly. Use proper pipetting techniques. |
Visualizations
Methyldopa's Mechanism of Action
Caption: Mechanism of action of Methyldopa.
Experimental Workflow for Methyldopa Analysis
Caption: Experimental workflow for Methyldopa analysis in cord blood.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. A study of the disposition of alpha-methyldopa in newborn infants following its administration to the mother for the treatment of hypertension during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Maternal methyldopa treatment and neonatal blood pressure. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 10. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the degradation of Methyldopa hydrate during sample storage and preparation
Technical Support Center: Methyldopa Hydrate (B1144303) Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Methyldopa hydrate during storage and sample preparation.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in well-closed, opaque containers to protect it from light, heat, and moisture.[1][2][3] For long-term storage, a temperature of -20°C is recommended for the powder form, which can preserve it for up to 3 years.[4] Standard room temperature storage (below 25°C or 30°C) in a dry place is also acceptable for shorter periods, as indicated for many pharmaceutical preparations.[1]
Q2: My this compound powder has developed a grayish-black discoloration. What happened and is it still usable?
A2: A grayish-black discoloration is a sign of oxidative and hydrolytic degradation. This is often accelerated by exposure to moisture and light. It is strongly recommended not to use the discolored powder, as its potency will be reduced and it will contain unknown quantities of degradation products.
Q3: How should I handle this compound in the laboratory to minimize degradation?
A3: Handle the compound in an environment with controlled humidity. Use clean, dry spatulas and glassware. When preparing solutions, work quickly and protect the solution from direct light. It is advisable to wash hands thoroughly before and after handling the product and to use personal protective equipment such as gloves and safety glasses.
Sample Preparation and Solution Stability
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is slightly soluble in water and methanol, and very slightly soluble in ethanol. It is practically insoluble in diethyl ether. For analytical purposes, it is often dissolved in dilute hydrochloric acid or water. When using dimethyl sulfoxide (B87167) (DMSO), ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.
Q5: How stable is this compound in solution and how should I store stock solutions?
A5: Methyldopa is prone to oxidation in solution, especially in neutral or alkaline conditions. Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the stock solution into small, single-use vials and store them at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Solutions prepared in an acidic medium (e.g., 0.1 M HCl) exhibit greater stability.
Q6: My this compound solution turned yellow/brown. What is the cause?
A6: The development of a yellow or brown color in a this compound solution is a classic indicator of oxidation. The catechol group in the Methyldopa molecule is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, high pH, or the presence of metal ions. This process forms quinones and other colored degradation products.
Q7: How can I prevent the degradation of this compound in my experimental solutions?
A7: To minimize degradation in solution:
-
Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare samples in a glove box or under a stream of inert gas.
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil.
-
Control pH: Maintain an acidic pH, as Methyldopa is more stable in acidic conditions. The addition of antioxidants or chelating agents like citric acid monohydrate or edetate disodium (B8443419) can also help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Powder (Grayish/Black) | Oxidative and hydrolytic degradation. | Discard the powder. Procure a new batch and store it under recommended conditions (protected from light, heat, and moisture). |
| Solution Turns Yellow, Brown, or Pink | Oxidation of the catechol group. | Prepare a fresh solution using deoxygenated solvents. Add an antioxidant like citric acid. Protect the solution from light. |
| Poor Solubility in DMSO | The DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO for preparing solutions. |
| Inconsistent Analytical Results (e.g., HPLC) | Sample degradation during preparation or analysis. | Prepare samples immediately before analysis. Use a mobile phase with an acidic pH. Ensure the autosampler is cooled if samples will sit for an extended period. |
| Reduced Potency in Formulation | Degradation due to humidity, oxidation, or hydrolysis. | Incorporate antioxidants (e.g., citric acid) and ensure strict humidity control during manufacturing and storage. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Moisture Protection | Duration | Reference |
| Solid Powder (Long-term) | -20°C | Protect from light and moisture | Up to 3 years | |
| Solid Powder (Short-term) | Below 25°C - 30°C | Protect from light and moisture | Per manufacturer | |
| Stock Solution (in Solvent) | -80°C | Aliquoted, avoid freeze-thaw | Up to 1 year | |
| Stock Solution (in Solvent) | -20°C | Aliquoted, avoid freeze-thaw | Up to 1 month |
Table 2: Comparison of Analytical Techniques for Methyldopa Quantification
| Technique | Typical Limit of Detection (LOD) | Advantages | Limitations | Reference |
| LC-MS/MS | 0.7 - 15 ng/mL | High sensitivity and selectivity | High cost, requires technical expertise | |
| HPLC | 10 - 50 ng/mL | Robust, good sensitivity | Lower sensitivity than LC-MS/MS | |
| Voltammetry | 0.01 - 0.05 µM | Affordable, rapid analysis | Susceptible to matrix interferences | |
| UV-Vis Spectrophotometry | 1.1 - 5.5 µg/mL | Simple, cost-effective, rapid | Lower selectivity, higher detection limits |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
This protocol describes the preparation of a 1 mg/mL stock solution for analytical purposes.
-
Materials:
-
This compound powder
-
Deionized water (or 0.1 M HCl for enhanced stability)
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Amber-colored storage vials
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of deionized water (or 0.1 M HCl) to the flask.
-
Gently swirl or sonicate the flask for a few minutes to dissolve the powder completely.
-
Once dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
If not for immediate use, transfer the solution to an amber-colored vial and store it appropriately (see Table 1). For working solutions, dilute this stock solution as needed.
-
Protocol 2: Spectrophotometric Assay for Methyldopa (Oxidative Coupling Method)
This is a generalized procedure based on published methods for determining Methyldopa concentration in a sample.
-
Principle: Methyldopa is oxidized, and the resulting product is coupled with a chromogenic reagent to produce a colored complex whose absorbance can be measured.
-
Reagents:
-
Methyldopa sample solution (prepared as in Protocol 1)
-
Oxidizing agent (e.g., N-Bromosuccinimide (NBS) or Potassium Periodate (KIO4)).
-
Coupling reagent (e.g., 3,3-Diaminobenzidine (DAB) or a Schiff's base).
-
Acidic medium (e.g., 2 M HCl).
-
-
Procedure:
-
To a 25 mL volumetric flask, add a specific volume of the oxidizing agent solution.
-
Add an aliquot of the Methyldopa sample solution.
-
Add a specific volume of the acidic solution and mix well.
-
Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at room temperature.
-
Add the coupling reagent solution to the flask.
-
Dilute the mixture to the 25 mL mark with distilled water and mix thoroughly.
-
Let the solution stand for the color to develop fully (e.g., 5 minutes).
-
Measure the absorbance of the resulting colored solution at its maximum wavelength (e.g., 481 nm or 513 nm) against a reagent blank prepared in the same manner but without the Methyldopa sample.
-
Determine the concentration of Methyldopa from a previously prepared calibration curve.
-
Visualizations
Caption: General experimental workflow for handling this compound.
Caption: Simplified pathway of oxidative degradation for this compound.
Caption: Troubleshooting logic for this compound discoloration issues.
References
Technical Support Center: Optimizing Cell Culture Conditions for Studying Methyldopa Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyldopa hydrate (B1144303) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methyldopa hydrate and what is its primary mechanism of action in a cellular context?
This compound is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system and other tissues.[1][2] Alpha-methylnorepinephrine then acts as a selective agonist for α2-adrenergic receptors.[1] Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately results in reduced sympathetic outflow.
Q2: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line depends on the research question. Based on published studies, the following cell lines have been used:
-
Human Microvascular Endothelial Cells (HMEC-1): To study the effects on endothelial cell function and activation.
-
Human Uterine Myometrial Microvascular Endothelial Cells (UtMVECs): For investigating interactions between trophoblasts and endothelial cells.
-
Trophoblast-derived cell lines (HTR-8/SVneo, JEG-3, JAR): To explore the impact on placental cells, particularly in the context of pregnancy-related conditions.
-
Human choriocarcinoma cell line: For studying effects on proinflammatory and vascular factors in the placenta.
-
Mouse Neuroblastoma cells (C-1300): Has been used in in-vivo studies to assess toxicity.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound has limited solubility in water (approximately 1 mg/mL with sonication) but is more soluble in DMSO (25-46 mg/mL with sonication). For in vitro experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.
Storage Recommendations for Stock Solutions:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known signaling pathways affected by this compound?
The primary signaling pathway initiated by this compound's active metabolite is through the alpha-2 adrenergic receptor . This is a Gi-coupled receptor, and its activation leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Downstream Effectors: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
Regulation of Gene Expression: Changes in this pathway can alter the expression of various genes. For example, in endothelial-trophoblast co-cultures, Methyldopa was shown to reverse the TNF-α-induced inhibition of endothelial Nitric Oxide Synthase (eNOS) expression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in cell culture medium after adding this compound. | 1. Low solubility of this compound in aqueous solutions. 2. High concentration of the drug. 3. Interaction with media components. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. 2. Prepare fresh dilutions from a DMSO stock solution just before use. 3. Warm the medium to 37°C before adding the drug solution and mix gently. 4. Perform a solubility test in your specific cell culture medium before treating the cells. |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT). | 1. Direct reduction of the tetrazolium salt by Methyldopa. Some compounds can chemically reduce MTT or XTT, leading to a false-positive signal for cell viability. 2. Interference with cellular metabolism. The drug may alter the metabolic rate of the cells, which can affect assays that measure metabolic activity as an indicator of viability. | 1. Run a control experiment with Methyldopa in cell-free medium to check for direct reduction of the assay reagent. 2. If interference is detected, consider using an alternative viability assay that is not based on metabolic reduction, such as a CyQUANT assay (DNA content) or a trypan blue exclusion assay. 3. An ATP-based viability assay (e.g., CellTiter-Glo®) can be a more sensitive alternative. |
| High background or non-specific bands in Western blot for alpha-2 adrenergic receptor. | 1. Low abundance of the receptor. GPCRs like the alpha-2 adrenergic receptor are often expressed at low levels. 2. Poor antibody quality. 3. Inadequate sample preparation. | 1. Use a positive control cell line or tissue known to express the receptor. 2. Optimize the antibody concentration and blocking conditions. Consider using a commercially available antibody with published validation for your application. 3. Prepare membrane protein-enriched fractions to increase the concentration of the target protein. |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | 1. Off-target effects at high concentrations. 2. Solvent toxicity. High concentrations of DMSO can be toxic to cells. 3. Cell line sensitivity. Different cell lines can have varying sensitivities to the same compound. | 1. Perform a dose-response curve starting from a low concentration. 2. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level. 3. Test the cytotoxicity in your specific cell line using a pilot experiment to determine the appropriate concentration range. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Alpha-2 Adrenergic Receptor
This is a general protocol for Western blotting.
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the alpha-2A adrenergic receptor (e.g., rabbit polyclonal, diluted 1:500-1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantitative PCR (qPCR) for eNOS Expression
This protocol is based on a study that investigated the effect of Methyldopa on eNOS expression.
-
Cell Treatment and RNA Extraction:
-
Culture Human Uterine Myometrial Microvascular Endothelial Cells (UtMVECs) and treat with TNF-α (0.5 ng/mL) for a specified period, followed by co-treatment with this compound.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for eNOS and a housekeeping gene (e.g., GAPDH).
-
eNOS Forward Primer: 5'-GGCATCACCTACGAAGACATC-3'
-
eNOS Reverse Primer: 5'-GCTGTTGAAGCGGATCTTCAG-3'
-
Run the qPCR reaction on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (104.94 mM) | Requires sonication. | |
| DMSO | 46 mg/mL (96.54 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| Water | 1 mg/mL (4.20 mM) | Requires sonication. |
Table 2: Example IC50 Values for Cytotoxicity Studies
| Cell Line | Compound | IC50 Value | Reference |
| HepG2 (Liver) | Ciprofar | 76.38 µg/ml | |
| Caco-2 (Colon) | Ciprofar | 89.46 µg/ml | |
| PC3 (Prostate) | Ciprofar | 102.81 µg/ml | |
| Wi38 (Lung) | Ciprofar | 205.73 µg/ml | |
| MCF-7 (Breast) | CYT-Rx20 | 0.81 ± 0.04 μg/mL | |
| MDA-MB-231 (Breast) | CYT-Rx20 | 1.82 ± 0.05 μg/mL |
Note: The IC50 values above are for various compounds and are provided as examples of how to present such data. Specific IC50 values for this compound will need to be determined experimentally for the cell line of interest.
Visualizations
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: Signaling pathway of this compound.
Caption: Troubleshooting logic for inconsistent viability assays.
References
- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Methyldopa and Labetalol for the Management of Hypertensive Disorders of Pregnancy
For Researchers, Scientists, and Drug Development Professionals
Hypertensive disorders during pregnancy, including gestational hypertension, pre-eclampsia, and chronic hypertension, are significant contributors to maternal and perinatal morbidity and mortality worldwide. The effective management of elevated blood pressure is crucial to prevent severe complications for both mother and fetus. This guide provides a detailed comparative analysis of two commonly prescribed antihypertensive agents, methyldopa (B1676449) hydrate (B1144303) and labetalol (B1674207), focusing on their efficacy, safety, and mechanisms of action, supported by experimental data.
Antihypertensive Efficacy: A Quantitative Comparison
Multiple clinical trials and meta-analyses have demonstrated that both methyldopa and labetalol are effective in controlling blood pressure in pregnant women. However, notable differences in the speed of onset and overall efficacy have been reported.
Labetalol has been shown to achieve blood pressure control more rapidly and efficiently than methyldopa.[1][2][3][4] A prospective, comparative study found that labetalol significantly lowered the mean arterial pressure (MAP) to a greater extent than methyldopa by day 7 of treatment.[2] Specifically, in one study, the MAP in the labetalol group decreased from 117.99 mmHg to 95.25 mmHg, while the methyldopa group saw a reduction from 116.78 mmHg to 105.52 mmHg. Another trial reported that the time taken to control blood pressure was significantly shorter with labetalol (<48 hours) compared to methyldopa.
The following tables summarize the quantitative data on the antihypertensive efficacy of methyldopa and labetalol from various studies.
Table 1: Comparison of Blood Pressure Reduction
| Study | Drug | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | p-value (vs. baseline) | p-value (Labetalol vs. Methyldopa) |
| Gurjar B. et al. (2019) | Labetalol | 143.50/101.30 (Systolic/Diastolic) | 126.10/87.40 (Systolic/Diastolic) | <0.05 | Significant |
| Methyldopa | 145.20/101.60 (Systolic/Diastolic) | 129.20/90.50 (Systolic/Diastolic) | <0.05 | ||
| ResearchGate (2025) | Labetalol | Not Specified | 130.4/85.6 (Systolic/Diastolic) | Not Specified | Significant |
| Methyldopa | Not Specified | 136.1/89.7 (Systolic/Diastolic) | Not Specified | ||
| Index Copernicus (2023) | Labetalol | MAP: 117.99 | MAP: 95.25 | <0.05 | Significant |
| Methyldopa | MAP: 116.78 | MAP: 105.52 | <0.05 |
Table 2: Time to Achieve Blood Pressure Control
| Study | Labetalol (days) | Methyldopa (days) | p-value |
| ResearchGate (2025) | 3.6 ± 1.0 | 4.8 ± 1.2 | 0.0005 |
| Index Copernicus (2023) | <2 | >2 | <0.001 |
Safety and Tolerability Profile
While both drugs are considered relatively safe for use in pregnancy, there are differences in their side effect profiles. Labetalol is generally better tolerated than methyldopa. Common side effects associated with methyldopa include drowsiness, headache, and nasal stuffiness. In one study, adverse drug reactions were significantly more frequent in the methyldopa group compared to the labetalol group. Specifically, headache (18.33%), drowsiness (10%), and nasal stuffiness (8.33%) were the most common side effects with methyldopa, while dyspnea (8.33%) was the most noted with labetalol.
Regarding perinatal outcomes, both drugs appear to be safe for the fetus and newborn. Studies have shown no significant differences in birth weight, the proportion of preterm or small-for-gestational-age babies, or Apgar scores between the two treatment groups. However, one study noted a higher incidence of small for gestational age (SGA), neonatal hypotension, and neonatal hyperbilirubinemia with labetalol compared to methyldopa.
Table 3: Incidence of Maternal and Fetal Adverse Events
| Adverse Event | Labetalol Incidence | Methyldopa Incidence | p-value | Study Reference |
| Maternal | ||||
| Any Adverse Drug Reaction | 16% | 30% | <0.05 | ResearchGate (2025) |
| Headache | Not specified | 18.33% | <0.05 | Index Copernicus (2023) |
| Drowsiness | Not specified | 10% | <0.05 | Index Copernicus (2023) |
| Significant Proteinuria | 0% | 18.5% | <0.05 | El-Qarmalawi et al. (1995) |
| Fetal/Neonatal | ||||
| Intrauterine Death | 1 case (neonatal death) | 4 cases | Not significant | Plouin et al. (1988) |
| Small for Gestational Age (SGA) | Higher rate | Lower rate | <0.001 | Abdel-Hady et al. (2020) |
| Neonatal Hypotension | Higher rate | Lower rate | <0.001 | Abdel-Hady et al. (2020) |
| Neonatal Hyperbilirubinemia | Higher rate | Lower rate | <0.001 | Abdel-Hady et al. (2020) |
Experimental Protocols
The following provides a generalized methodology for a typical randomized controlled trial comparing the antihypertensive efficacy of methyldopa and labetalol in pregnancy.
1. Study Design: A prospective, randomized, open-label, parallel-group clinical trial.
2. Patient Population:
-
Inclusion Criteria: Pregnant women between 20 and 40 weeks of gestation with newly diagnosed pregnancy-induced hypertension (systolic blood pressure ≥140 mmHg and/or diastolic blood pressure ≥90 mmHg on two separate occasions at least 6 hours apart). Singleton pregnancies with vertex presentation.
-
Exclusion Criteria: Chronic hypertension, multiple gestations, known contraindications to either drug, significant renal or hepatic disease, and other systemic disorders.
3. Randomization and Blinding: Patients are randomly allocated to one of two treatment groups: Group A (Labetalol) or Group B (Methyldopa). Due to the differing dosing schedules, blinding may not always be feasible.
4. Intervention:
-
Group A (Labetalol): Oral labetalol is initiated at a dose of 100 mg two to three times daily. The dose can be titrated upwards every 48 hours to a maximum of 2400 mg/day to achieve the target blood pressure.
-
Group B (Methyldopa): Oral methyldopa is initiated at a dose of 250 mg two to three times daily. The dose can be titrated upwards every 48 hours to a maximum of 3000 mg/day to achieve the target blood pressure.
5. Outcome Measures:
-
Primary Efficacy Endpoint: Change in mean arterial pressure (MAP) from baseline to the end of the study period (e.g., 7 days). Time taken to achieve blood pressure control (e.g., diastolic blood pressure < 90 mmHg).
-
Safety Endpoints: Incidence of maternal adverse events (e.g., headache, dizziness, nausea) and fetal/neonatal outcomes (e.g., birth weight, Apgar scores, admission to neonatal intensive care unit, incidence of small for gestational age).
6. Statistical Analysis: Data are analyzed using appropriate statistical tests, such as the Student's t-test for continuous variables and the chi-square test for categorical variables. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for Methyldopa and Labetalol.
Experimental Workflow
References
Head-to-Head Clinical Trial of Methyldopa Hydrate and Clonidine for Gestational Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyldopa (B1676449) hydrate (B1144303) and clonidine (B47849) for the treatment of gestational hypertension, focusing on a key head-to-head clinical trial and the underlying pharmacological mechanisms of both drugs. The information is intended to support research, scientific evaluation, and drug development efforts in the field of hypertensive disorders of pregnancy.
Executive Summary
Gestational hypertension is a common and potentially serious complication of pregnancy. Methyldopa has long been a first-line treatment due to its established safety profile. Clonidine, another centrally acting antihypertensive, presents a viable alternative. A key prospective, double-blind, randomized controlled trial by Horvath et al. (1985) directly compared the efficacy and safety of these two agents in 100 pregnant women with hypertension. The study concluded that there was no significant difference in the hypotensive effects or reported maternal side effects between methyldopa and clonidine. Neonatal outcomes were also found to be comparable, with a 98% survival rate in both groups and no clinically significant hypotension or rebound hypertension observed in the newborns.[1]
While the primary outcomes of this pivotal study indicate comparable efficacy and safety, a deeper dive into the available data and the distinct pharmacological pathways of each drug is essential for informed research and development.
Detailed Comparison of Clinical Trial Data
While the full text of the seminal head-to-head trial by Horvath et al. (1985) is not widely available, the abstract and subsequent citations provide key insights into the study's findings. The following tables summarize the available quantitative and qualitative data from this trial and other relevant studies.
Table 1: Efficacy in Blood Pressure Control
| Parameter | Methyldopa Hydrate | Clonidine | Source |
| Hypotensive Effect | No significant difference compared to clonidine | No significant difference compared to methyldopa | [1] |
Table 2: Maternal Safety and Tolerability
| Parameter | This compound | Clonidine | Source |
| Reported Side Effects | No significant difference compared to clonidine | No significant difference compared to clonidine | [1] |
Table 3: Neonatal Outcomes
| Parameter | This compound | Clonidine | Source |
| Neonatal Survival | 98% | 98% | [1] |
| Neonatal Hypotension | Not clinically significant | Not clinically significant | [1] |
| Rebound Hypertension | Not clinically significant | Not clinically significant |
Experimental Protocols
A detailed experimental protocol from the Horvath et al. (1985) study is not publicly available. However, based on the abstract and standards for such clinical trials, the following methodology was likely employed.
Experimental Workflow of a Typical Double-Blind, Randomized Controlled Trial for Gestational Hypertension
Caption: A typical workflow for a double-blind, randomized controlled trial.
Key Methodological Components:
-
Study Design: A prospective, double-blind, randomized controlled trial.
-
Participants: 100 pregnant women diagnosed with hypertension.
-
Interventions: One group received this compound, and the other received clonidine hydrochloride. The specific dosages and titration schedules are not detailed in the available abstract.
-
Blinding: Both the participants and the investigators were unaware of the treatment allocation.
-
Outcome Measures:
-
Primary: Hypotensive effect (blood pressure reduction).
-
Secondary: Maternal side effects and neonatal outcomes (survival, blood pressure).
-
Signaling Pathways and Mechanism of Action
Both methyldopa and clonidine exert their antihypertensive effects by acting on the central nervous system, specifically through the α2-adrenergic receptor signaling pathway. However, their precise mechanisms of action have some distinctions.
This compound: Methyldopa is a prodrug that is metabolized in the brain to its active form, α-methylnorepinephrine. This active metabolite then stimulates central α2-adrenergic receptors.
Clonidine: Clonidine is a direct-acting α2-adrenergic receptor agonist.
The activation of these central α2-adrenergic receptors leads to a decrease in sympathetic outflow from the brainstem, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.
Signaling Pathway of α2-Adrenergic Receptor Agonists
Caption: Mechanism of action for Methyldopa and Clonidine.
Conclusion
Based on the available evidence from the head-to-head clinical trial by Horvath et al. (1985), both this compound and clonidine are safe and effective options for the management of gestational hypertension. The choice between these two agents may depend on other factors such as clinician experience, local availability, and cost. For drug development professionals, the comparable efficacy and safety profiles suggest that novel antihypertensive agents for use in pregnancy should aim to meet or exceed this established benchmark. Further research with larger sample sizes and more detailed reporting of maternal and fetal outcomes would be beneficial to delineate any subtle differences between these two medications and to guide the development of next-generation therapies for hypertensive disorders of pregnancy.
References
Bioequivalence studies of generic Methyldopa hydrate formulations against the reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic Methyldopa (B1676449) hydrate (B1144303) formulations with their corresponding reference standards. The information presented is collated from publicly available bioequivalence studies and is intended to assist researchers, scientists, and drug development professionals in understanding the performance of various generic formulations. This document summarizes key pharmacokinetic data, details the experimental protocols employed in these studies, and visualizes the drug's mechanism of action and typical study workflows.
Comparative Pharmacokinetic Data
The bioequivalence of generic drugs is determined by comparing their pharmacokinetic parameters to those of a reference product. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For a generic drug to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the generic to the reference product's Cmax and AUC values must fall within the range of 80.00% to 125.00%.[1][2]
Below is a summary of quantitative data from two separate bioequivalence studies on generic Methyldopa formulations.
| Study | Test Product | Reference Product | N | Cmax (ng/mL) (Mean ± SD) | AUC0-t (ng·h/mL) (Mean ± SD) | 90% CI for Cmax Ratio | 90% CI for AUC0-t Ratio |
| Study 1 | Methyldopa 250 mg Tablets (R-Pharm CJSC, Russia) | Dopegyt® 250 mg Tablets (EGIS Pharmaceuticals PLC, Hungary) | 24 | Test: 1.47 ± 0.52Ref: 1.55 ± 0.53 | Test: 5.56 ± 1.63Ref: 6.04 ± 1.74 | 80.88% – 111.34%[2] | 80.69% – 107.03%[2] |
| Study 2 | New Methyldopa 250 mg Tablet Formulation | Reference Formulation | 12 | Test: 270.3–1864.9 (range)Ref: 224.5–1585.6 (range) | Test: 2002.1–10614.8 (AUC0-∞ range)Ref: 2076.8–9056.3 (AUC0-∞ range) | 92.48% – 115.94%[3] | 88.82% – 101.13% (for AUC0-∞) |
Experimental Protocols
The bioequivalence studies summarized above followed standardized protocols to ensure the reliability of the results. The methodologies employed are detailed below.
Study Design
The most common study design for bioequivalence assessment of Methyldopa is a single-dose, two-treatment, two-period, two-sequence crossover study. This design involves the following key aspects:
-
Participants: Healthy adult volunteers are typically enrolled in these studies. The number of participants is determined based on statistical power calculations.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., receiving the test product in the first period and the reference product in the second, or vice-versa).
-
Dosing: A single oral dose of the test or reference Methyldopa formulation (e.g., 250 mg) is administered to the subjects after an overnight fast.
-
Washout Period: A washout period of at least one to two weeks separates the two treatment periods to ensure that the drug from the first period is completely eliminated from the body before the second period begins.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose and at various intervals up to 24 hours post-dose) to measure the plasma concentration of Methyldopa.
Analytical Methodology
The concentration of Methyldopa in plasma samples is determined using validated analytical methods. High-performance liquid chromatography (HPLC) coupled with either fluorescence detection or tandem mass spectrometry (MS/MS) are the most commonly employed techniques due to their high sensitivity and specificity.
-
HPLC with Fluorescence Detection: This method involves the derivatization of Methyldopa to a fluorescent compound, which is then detected.
-
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method that allows for the direct quantification of Methyldopa in plasma without derivatization. A deuterated internal standard is often used to ensure accuracy.
Sample stabilization is a critical aspect of the analytical process, as Methyldopa is susceptible to oxidation. Ascorbic acid is often added to plasma samples to prevent degradation.
Pharmacokinetic Analysis
The collected plasma concentration-time data is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the ratio of the test and reference products.
Visualizations
Methyldopa's Mechanism of Action
Methyldopa is a centrally-acting antihypertensive agent. Its mechanism of action involves its conversion to a false neurotransmitter, which then acts on central alpha-2 adrenergic receptors to reduce sympathetic outflow from the central nervous system.
Caption: Mechanism of action of Methyldopa.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study of a generic drug formulation.
Caption: Generalized workflow of a bioequivalence study.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The pharmacokinetic properties and bioequivalence of methyldopa formulations: results of an open-label, randomized, two-period, crossover, single-dose stud [clinpharm-journal.ru]
- 3. Single dose bioequivalence study of alpha-methyldopa tablet formulations using a modified HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyldopa Hydrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of Methyldopa (B1676449) hydrate (B1144303): High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation of these techniques, offering supporting experimental data, detailed methodologies, and a logical workflow to aid researchers in making informed decisions for their specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and speed. High-Performance Liquid Chromatography (HPLC) is a robust and highly sensitive chromatographic technique, while UV-Vis Spectrophotometry offers a simpler, more cost-effective, and rapid alternative.[1][2] The following table summarizes the key performance parameters for the quantification of Methyldopa hydrate using both methods, based on published validation data.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometric Method | Reference |
| Linearity Range | 62.5 - 375.0 µg/mL | 4 - 20 µg/mL | [3][4][5] |
| Correlation Coefficient (r²) | > 0.999 | 0.9975 | |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1.1 µg/mL | |
| Limit of Quantification (LOQ) | Not explicitly stated, but derivable from LOD | 3.21 µg/mL | |
| Accuracy (% Recovery) | Not explicitly stated | 101.7% (RSD ±0.84%) | |
| Precision (Repeatability) | Not explicitly stated | 100.0 ± 1.7% | |
| Intermediate Precision | Not explicitly stated | 101.1 ± 1.8% to 102.2 ± 1.96% | |
| Specificity | High (separation from excipients) | Lower (potential interference) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections outline the methodologies for the HPLC and UV-Vis spectrophotometric analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the simultaneous estimation of Methyldopa and Hydrochlorothiazide in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Instrument: Waters e2695 separation module with a 2489 UV-Visible detector.
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm; 5µ).
-
Mobile Phase: A 50:50 v/v mixture of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 2.17 min for Methyldopa.
Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve 1.36g of potassium dihydrogen phosphate in 1000ml of water, adjust the pH to 5.5 with dilute potassium hydroxide, and mix with acetonitrile in a 50:50 ratio. The mobile phase should be filtered through a 0.22µ membrane filter and degassed before use.
-
Standard Stock Solution: Accurately weigh and dissolve about 250.0 mg of Methyldopa in the mobile phase in a 100ml volumetric flask. Sonicate to dissolve and dilute to volume with the mobile phase to obtain a concentration of 2500 µg/ml.
-
Working Standard Solution: Further dilute 10 ml of the stock solution to 100 ml with the mobile phase.
UV-Vis Spectrophotometric Method
This method is based on the coupling reaction of Methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ).
Instrumentation and Reagents:
-
Instrument: Jasco V-530 UV/vis spectrophotometer.
-
Reagent: 0.125% w/v 2,6-dichloroquinone-4-chlorimide (DCQ) in absolute ethanol, freshly prepared.
-
Buffer: 1% w/v acetate (B1210297) buffer with a pH of 8.0.
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh about 0.08 g of anhydrous Methyldopa, dissolve it in water in a 100 ml volumetric flask, and make up the volume. Dilute 1 ml of this solution to 10 ml with water to get a final concentration of 80 µg/ml.
-
Sample Preparation for Tablets: Weigh and powder twenty tablets. Take an amount of powder equivalent to 0.08 g of anhydrous Methyldopa, transfer it to a 100 ml volumetric flask, add about 70 ml of water, and shake for 10 minutes. Dilute to volume with water and filter. Dilute 1 ml of the filtrate to 10 ml with water.
-
Color Development and Measurement: To 1.5 ml of the sample solution, add 1 ml of water, 1 ml of sodium acetate buffer (pH 8.0), and 1 ml of freshly prepared DCQ solution. Allow the solution to stand for 1 hour, then complete the volume to 10 ml with water. Measure the absorbance of the resulting colored product at 400 nm against a reagent blank.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods. This process ensures that both methods are suitable for their intended purpose and yield comparable results.
Caption: Workflow for cross-validating HPLC and UV-Vis methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The HPLC method offers superior sensitivity and specificity, making it ideal for research and development, stability studies, and the analysis of low-concentration samples or complex matrices. The UV-Vis spectrophotometric method, while less sensitive and more susceptible to interference, provides a simple, rapid, and cost-effective solution for routine quality control and high-throughput screening where high sensitivity is not a primary requirement. The choice between these methods should be based on the specific requirements of the analysis, considering factors such as the sample matrix, required level of sensitivity and specificity, available instrumentation, and cost constraints. This guide provides the necessary data and protocols to assist in making an evidence-based decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles of Methyldopa, Hydralazine, and Nifedipine in Hypertensive Pregnant Women
For researchers and drug development professionals navigating the complexities of hypertension management during pregnancy, a thorough understanding of the side effect profiles of commonly prescribed antihypertensive agents is paramount. This guide provides a comparative study of three such drugs: Methyldopa, hydralazine, and nifedipine (B1678770), with a focus on their side effect profiles supported by available data.
Comparative Side Effect Profiles
The selection of an antihypertensive agent during pregnancy is a delicate balance between maternal blood pressure control and fetal safety. Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has a long history of use and is considered a first-line agent in many regions.[1] Nifedipine, a calcium channel blocker, and hydralazine, a direct-acting vasodilator, are also frequently utilized, particularly in the management of acute severe hypertension.[2][3] While all three are effective in lowering blood pressure, their side effect profiles exhibit notable differences.
A summary of the maternal and fetal side effects associated with each drug is presented below:
| Side Effect Category | Methyldopa | Hydralazine | Nifedipine |
| Maternal (Common) | Sedation, drowsiness, headache, dizziness, postural hypotension, dry mouth, depression (particularly postpartum).[1][4] | Headache, tachycardia, palpitations, flushing, nausea, vomiting, maternal hypotension. | Headache, flushing, tachycardia, peripheral edema, dizziness, hypotension (especially if combined with magnesium sulfate). |
| Maternal (Serious) | Hepatotoxicity, hemolytic anemia, drug-induced lupus-like syndrome. | Drug-induced lupus-like syndrome, severe hypotension, placental abruption. | Excessive hypotension leading to reduced uterine blood flow, myocardial infarction (rare, particularly with rapid BP reduction). |
| Fetal/Neonatal | Generally considered safe with a long-term safety record. Some studies suggest a possible association with reduced head circumference, but long-term follow-up has not shown developmental delays. | Fetal heart rate abnormalities, low Apgar scores. Neonatal thrombocytopenia has been reported. | Generally considered safe. Theoretical risk of decreased uterine blood flow if maternal blood pressure drops significantly. Some studies have reported an association with preterm delivery and lower birth weight, though this may be confounded by the underlying maternal condition. |
Experimental Protocols for Side Effect Assessment
The evaluation of adverse drug reactions in pregnant women requires rigorous and ethically sound methodologies. Clinical trials comparing these antihypertensive agents typically employ the following protocols to monitor and document side effects:
1. Patient Recruitment and Baseline Assessment:
-
Inclusion Criteria: Pregnant women with a diagnosis of chronic or gestational hypertension meeting specific blood pressure thresholds (e.g., systolic BP ≥140 mmHg or diastolic BP ≥90 mmHg).
-
Exclusion Criteria: Pre-existing conditions that could confound the assessment of side effects (e.g., severe renal or hepatic disease, known allergies to the study drugs).
-
Baseline Data Collection: Comprehensive medical history, physical examination, baseline laboratory tests (complete blood count, liver function tests, renal function tests), and baseline fetal assessment (ultrasound for growth and biophysical profile, non-stress test).
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either Methyldopa, hydralazine, or nifedipine.
-
Whenever feasible, studies are conducted in a double-blind manner to minimize bias in the reporting and assessment of side effects.
3. Drug Administration and Titration:
-
Standardized dosing regimens are followed, with clear protocols for dose titration based on blood pressure response to achieve a target blood pressure (e.g., <140/90 mmHg).
4. Maternal Monitoring:
-
Frequent Blood Pressure and Heart Rate Monitoring: Especially crucial during the initial phase of treatment and after any dose adjustment.
-
Symptom Checklist: Patients are regularly queried about the presence and severity of common side effects using a standardized checklist.
-
Regular Laboratory Monitoring: Blood tests are repeated at specified intervals to monitor for potential hematological and hepatic adverse effects.
-
Adverse Event Reporting: A robust system for recording all adverse events, regardless of their perceived relationship to the study drug, is implemented. The Naranjo algorithm or similar tools may be used to assess the causality of adverse drug reactions.
5. Fetal and Neonatal Monitoring:
-
Regular Fetal Heart Rate Monitoring: Continuous or intermittent monitoring as clinically indicated.
-
Serial Ultrasound Assessments: To monitor fetal growth and well-being.
-
Neonatal Assessment: A thorough examination of the newborn is conducted by a pediatrician blinded to the maternal treatment group, including Apgar scores, birth weight, and assessment for any congenital abnormalities or signs of drug withdrawal.
Below is a graphical representation of a typical experimental workflow for assessing the side effect profiles of these antihypertensive drugs in pregnant women.
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of these drugs are rooted in their unique mechanisms of action and the signaling pathways they modulate.
Methyldopa: Methyldopa is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine. This metabolite acts as an agonist at central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a lowering of blood pressure.
Hydralazine: Hydralazine is a direct-acting vasodilator that primarily affects arterioles. Its precise mechanism is not fully elucidated but is thought to involve the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. This leads to smooth muscle relaxation and vasodilation.
Nifedipine: Nifedipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, resulting in peripheral and coronary vasodilation.
References
- 1. Novel Tool May Predict Risk for ADRs in Pregnant Women [medscape.com]
- 2. Antihypertensive Medications for Severe Hypertension in Pregnancy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. action-on-pre-eclampsia.org.uk [action-on-pre-eclampsia.org.uk]
Comparative Analysis of Methyldopa Hydrate's Selectivity as an Alpha-2 Adrenergic Agonist
A comprehensive guide for researchers and drug development professionals on the comparative selectivity of Methyldopa hydrate (B1144303) and other key alpha-2 adrenergic agonists, supported by experimental data and detailed protocols.
This guide provides an objective comparison of Methyldopa hydrate's performance as a selective alpha-2 adrenergic agonist against two other widely used agonists, clonidine (B47849) and guanfacine. The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 (α2) adrenergic receptors, a class of G protein-coupled receptors, are crucial in regulating neurotransmitter release in both the central and peripheral nervous systems. Agonists targeting these receptors have therapeutic applications in conditions such as hypertension, attention-deficit/hyperactivity disorder (ADHD), and various pain disorders. The α2-adrenergic receptor family is comprised of three distinct subtypes: α2A, α2B, and α2C. The selectivity of an agonist for these subtypes is a critical determinant of its therapeutic efficacy and side-effect profile.
Methyldopa is a centrally-acting antihypertensive agent that functions as a prodrug. It is metabolized in the body to its active form, alpha-methylnorepinephrine, which then acts as a selective agonist for α2-adrenergic receptors.[1][2] Clonidine is a prototypical α2-adrenergic agonist with a notable preference for α2 receptors over α1 receptors.[3] Guanfacine is recognized for its higher selectivity for the α2A-adrenergic receptor subtype compared to clonidine.[4][5]
Comparative Pharmacological Data
To objectively assess the selectivity of these agonists, their binding affinities (Ki) and functional potencies (EC50) at each of the three human α2-adrenergic receptor subtypes are presented below. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Agonist | Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Intrinsic Activity (vs. Norepinephrine) |
| Alpha-methylnorepinephrine | α2A | Data not available in a directly comparable format | Data not available in a directly comparable format | Selective α2-adrenergic agonist |
| α2B | Data not available in a directly comparable format | Data not available in a directly comparable format | ||
| α2C | Data not available in a directly comparable format | Data not available in a directly comparable format | ||
| Clonidine | α2A | Data not available in a directly comparable format | 4.7 | 0.32 |
| α2B | Data not available in a directly comparable format | 1.8 | 0.18 | |
| α2C | Data not available in a directly comparable format | 13 | 0.23 | |
| Guanfacine | α2A | 19.3 | Data not available in a directly comparable format | More selective for α2A than clonidine[4][5] |
| α2B | 311 | Data not available in a directly comparable format | ||
| α2C | 433 | Data not available in a directly comparable format |
Data for Clonidine's EC50 and intrinsic activity are derived from Jasper et al., 1998, obtained through a [35S]GTPγS binding assay with human recombinant receptors expressed in Sf9 cells. Data for Guanfacine's Ki values are from a study using human recombinant α2-adrenergic receptors. Directly comparable Ki and EC50 values for alpha-methylnorepinephrine across all three human receptor subtypes from a single study were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by α2-adrenergic agonists and the general workflows for the experimental protocols used to determine their binding affinity and functional potency.
References
- 1. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Metabolic Stability of Methyldopa Hydrate and its Ester Prodrugs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro metabolic stability of the antihypertensive drug Methyldopa (B1676449) hydrate (B1144303) and its ester prodrugs. This analysis, supported by experimental data and detailed methodologies, aims to inform the selection and design of more effective therapeutic agents.
Methyldopa, a widely used antihypertensive agent, particularly in pregnant women, exhibits variable oral bioavailability. To enhance its pharmacokinetic profile, ester prodrugs have been synthesized. These prodrugs are designed to be more lipophilic, thereby improving absorption, and are intended to be rapidly hydrolyzed in the body to release the active parent drug, Methyldopa. This guide focuses on the in vitro metabolic stability of Methyldopa hydrate in comparison to its ester prodrugs, a critical factor in determining the efficiency of this prodrug strategy.
Summary of In Vitro Metabolic Stability Data
The following table summarizes the available in vitro data on the metabolic stability of this compound and its pivaloyloxyethyl (POE) ester prodrug. Data for other ester prodrugs, such as the succinimidoethyl ester, is limited in the public domain. The primary mechanism of metabolic conversion for the ester prodrugs is enzymatic hydrolysis.
| Compound | In Vitro System | Key Findings | Reference |
| Pivaloyloxyethyl (POE) Ester of Methyldopa | Not specified in vitro, but in vivo data is highly indicative | The POE ester is completely hydrolyzed during its first pass through the body. This rapid in vivo hydrolysis strongly suggests high susceptibility to enzymatic cleavage in vitro, indicating low metabolic stability of the prodrug form itself. | [1] |
| This compound | Not specified in vitro, but in vivo data is available | Methyldopa is metabolized in the liver, with one of its main metabolites being the mono-O-sulfate conjugate. This indicates that the parent drug undergoes metabolic transformation rather than simple hydrolysis. | [1] |
Experimental Protocols
Detailed experimental protocols for conducting a comparative in vitro metabolic stability study of this compound and its ester prodrugs are outlined below. These are based on established methodologies for in vitro drug metabolism assays.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This experiment aims to determine the rate of disappearance of the parent compound (this compound or its ester prodrugs) when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
This compound and synthesized ester prodrugs
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, HLM, and the test compound (this compound or an ester prodrug) at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693/k. The intrinsic clearance (CLint) can be calculated as well.
Enzymatic Hydrolysis in Human Plasma
This experiment is particularly relevant for ester prodrugs, as esterases present in human plasma can contribute significantly to their hydrolysis.
Materials:
-
This compound and synthesized ester prodrugs
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing human plasma (diluted with phosphate buffer if necessary) and the test compound.
-
Incubation: Incubate the mixtures at 37°C.
-
Sampling and Termination: Follow the same sampling and reaction termination procedures as described for the liver microsome assay.
-
Sample Processing and Analysis: Process and analyze the samples using LC-MS/MS to determine the concentration of the remaining prodrug and the formation of Methyldopa.
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of the ester prodrug in plasma.
Visualizations
Metabolic Pathway of Methyldopa
Caption: Metabolic pathway of Methyldopa.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Discussion
The rationale behind developing ester prodrugs of Methyldopa is to improve its oral bioavailability. The ideal prodrug should be stable enough to be absorbed intact but then be rapidly and completely hydrolyzed to the active drug in the systemic circulation. The in vivo data for the pivaloyloxyethyl (POE) ester of Methyldopa suggests that this particular prodrug fulfills the rapid hydrolysis requirement.
A comprehensive in vitro comparison would involve testing a series of ester prodrugs in parallel with this compound in various in vitro systems, including human liver microsomes, S9 fractions, and plasma from different species. This would provide valuable data on their relative metabolic stability and help in selecting the most promising prodrug candidates for further development. The experimental protocols provided in this guide offer a framework for conducting such a comparative study. The use of validated LC-MS/MS methods is crucial for the accurate quantification of the parent compounds and their metabolites.
References
Assessing the Long-Term Safety and Efficacy of Methyldopa Hydrate in Chronic Hypertension Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist, has been a part of the antihypertensive armamentarium for decades.[1] While its use has seen a decline with the advent of newer agents, it remains a relevant therapeutic option in specific clinical scenarios, such as hypertension in pregnancy. This guide provides a comprehensive assessment of the long-term safety and efficacy of Methyldopa hydrate (B1144303) in the management of chronic hypertension, with a comparative analysis against other major classes of antihypertensive drugs, supported by available experimental data.
Executive Summary
Methyldopa effectively lowers blood pressure by stimulating central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow.[1] Long-term studies, although dated, have demonstrated its efficacy in maintaining blood pressure control over extended periods. However, its use is often limited by a side-effect profile that includes sedation, dizziness, and in rare cases, serious adverse events such as hemolytic anemia and hepatotoxicity.[1]
Compared to more modern antihypertensive agents like ACE inhibitors, ARBs, calcium channel blockers, and thiazide diuretics, methyldopa generally exhibits a less favorable tolerability profile. While direct, long-term comparative trials with many of these newer agents are scarce, existing evidence suggests that while methyldopa can be effective in blood pressure reduction, alternative agents are often preferred due to a better balance of efficacy and safety for the general hypertensive population.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the long-term efficacy of Methyldopa hydrate in comparison to other major classes of antihypertensive drugs. Data is derived from available clinical trials and meta-analyses. It is important to note that direct head-to-head long-term trials of methyldopa against many modern antihypertensives are limited.
| Drug Class | Representative Drug(s) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Key Efficacy Findings from Long-Term Studies |
| Alpha-2 Agonist | Methyldopa | 13 (95% CI 6-20) vs. Placebo[2] | 8 (95% CI 4-13) vs. Placebo[2] | Maintained blood pressure reduction for up to 4.5 years in a retrospective study.[3] A 2-year study showed similar blood pressure reduction to metoprolol (B1676517) (final BP ~148/91 mmHg). |
| Beta-Blocker | Metoprolol | Similar to Methyldopa (~28 mmHg systolic reduction) | Similar to Methyldopa (~15 mmHg diastolic reduction) | A 2-year study showed similar blood pressure control to methyldopa (final BP ~149/91 mmHg). |
| ACE Inhibitor | Enalapril (B1671234) | Not directly compared in long-term monotherapy trials with methyldopa. | Not directly compared in long-term monotherapy trials with methyldopa. | A study of combination therapy showed similar blood pressure reduction when a regimen including enalapril was compared to one with methyldopa.[4] |
| ARB | Losartan | Not directly compared in long-term monotherapy trials with methyldopa. | Not directly compared in long-term monotherapy trials with methyldopa. | No direct long-term comparative trials found. User reviews suggest lower patient satisfaction compared to methyldopa.[5] |
| Calcium Channel Blocker | Amlodipine (B1666008) | Not directly compared in long-term monotherapy trials with methyldopa. | Not directly compared in long-term monotherapy trials with methyldopa. | A retrospective cohort study in pregnant women with chronic hypertension showed methyldopa and amlodipine had the least side effects.[6] |
| Thiazide Diuretic | Hydrochlorothiazide (B1673439) | Not directly compared in long-term monotherapy trials with methyldopa. | Not directly compared in long-term monotherapy trials with methyldopa. | A combination of methyldopa and hydrochlorothiazide was more effective than either component alone.[7] |
Comparative Long-Term Safety Profile
The long-term safety and tolerability of an antihypertensive agent are critical for patient adherence and overall clinical outcomes. The following table outlines the adverse effect profile of Methyldopa in comparison to other classes of antihypertensives.
| Drug Class | Common Adverse Effects | Serious/Rare Adverse Effects | Withdrawal Rate due to Adverse Effects |
| Alpha-2 Agonist (Methyldopa) | Drowsiness, headache, dizziness, dry mouth, weakness.[1] | Hemolytic anemia (positive Coombs test in 10-20% of patients on long-term therapy), hepatotoxicity (elevated transaminases, jaundice), lupus-like syndrome, myocarditis, pancreatitis.[1][8] | High withdrawal rate (65%) in a 2-year comparative trial with metoprolol due to drowsiness, depression, skin rash, and impotence. |
| Beta-Blocker (Metoprolol) | Fatigue, dizziness, bradycardia, cold extremities. | Bronchospasm, masking of hypoglycemia symptoms. | Lower withdrawal rate (13%) compared to methyldopa in a 2-year trial. |
| ACE Inhibitor (Enalapril) | Dry cough, dizziness, hyperkalemia. | Angioedema, renal impairment. | Lower withdrawal rate (3.4%) in a combination therapy trial compared to a standard triple therapy group (10%).[4] |
| ARB (Losartan) | Dizziness, upper respiratory tract infection, hyperkalemia. | Angioedema (less common than with ACE inhibitors), renal impairment. | Generally well-tolerated with low withdrawal rates. |
| Calcium Channel Blocker (Amlodipine) | Peripheral edema, headache, flushing, dizziness. | Gingival hyperplasia, palpitations. | Generally well-tolerated with low withdrawal rates. |
| Thiazide Diuretic (Hydrochlorothiazide) | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia. | Pancreatitis, blood dyscrasias. | Generally well-tolerated, but metabolic side effects require monitoring. |
Experimental Protocols
Detailed experimental protocols for the older, long-term clinical trials of methyldopa are not extensively available in published literature. However, a general methodology for long-term antihypertensive efficacy and safety trials can be outlined based on common practices in hypertension clinical research.
A Representative Long-Term Antihypertensive Clinical Trial Protocol
-
Study Design: A randomized, double-blind, active-controlled, parallel-group study.
-
Participants: Adult patients (e.g., aged 18-80 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg and systolic blood pressure <200 mmHg). Exclusion criteria would include secondary hypertension, recent myocardial infarction or stroke, significant renal or hepatic disease, and contraindications to any of the study medications.
-
Intervention:
-
Treatment Arm 1: this compound, initiated at a dose of 250 mg twice daily, with titration up to a maximum of 2 g/day to achieve the target blood pressure.
-
Treatment Arm 2 (Comparator): An active comparator from another drug class (e.g., a beta-blocker, ACE inhibitor, or diuretic) with a similar titration schedule.
-
Placebo Run-in: A single-blind placebo run-in period of 2-4 weeks to establish baseline blood pressure and ensure patient compliance.
-
-
Duration: A minimum of one year, with follow-up visits at specified intervals (e.g., weeks 2, 4, 8, 12, and then every 3 months).
-
Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic and systolic blood pressure at the end of the study.
-
Primary Safety Endpoint: The incidence of adverse events, serious adverse events, and withdrawal from the study due to adverse events.
-
Secondary Endpoints:
-
Proportion of patients achieving target blood pressure (e.g., <140/90 mmHg).
-
Changes in heart rate.
-
Assessment of long-term cardiovascular morbidity and mortality (in larger, outcome-focused trials).
-
Monitoring of laboratory parameters (e.g., complete blood count, liver function tests, renal function tests, electrolytes) at baseline and regular intervals.
-
-
Statistical Analysis: Efficacy analyses would typically be performed on an intention-to-treat (ITT) population. Changes in blood pressure would be analyzed using appropriate statistical models (e.g., ANCOVA), adjusting for baseline values. Safety data would be summarized descriptively.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Signaling pathway of Methyldopa in the central nervous system.
Caption: A typical experimental workflow for a long-term antihypertensive clinical trial.
References
- 1. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term treatment of Hypertension with methyldopa. II. Therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy and safety of enalapril plus hydrochlorothiazide plus methyldopa vs standard triple therapy in the treatment of moderate to severe hypertension: results from a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of an antihypertensive agent. Comparison of methyldopa and hydrochlorothiazide in combination and singly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
A meta-analysis of randomized controlled trials comparing Methyldopa hydrate with other antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyldopa hydrate (B1144303) against other antihypertensive agents, drawing upon data from multiple meta-analyses of randomized controlled trials (RCTs). The primary focus of this comparison is on the treatment of hypertension, with a significant emphasis on pregnancy-induced hypertension where Methyldopa has traditionally been a therapeutic cornerstone.
Mechanism of Action: Methyldopa
Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[1][2][3] This active metabolite stimulates central alpha-2 adrenergic receptors, which leads to a reduction in sympathetic outflow from the central nervous system.[1][4] The decreased sympathetic tone results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure. Notably, this mechanism of action does not significantly affect cardiac output or renal blood flow.
References
- 1. Antihypertensive drug therapy for mild to moderate hypertension during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Antihypertensive Medications for Severe Hypertension in Pregnancy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Methyldopa Hydrate: Benchmarking a Novel Assay Against Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Methyldopa (B1676449) hydrate (B1144303) assay against the established analytical methods outlined in the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP)/European Pharmacopoeia (EP). This document is intended to assist researchers, scientists, and professionals in drug development in understanding the analytical landscape for Methyldopa hydrate and making informed decisions regarding method selection and implementation.
Introduction to this compound Assays
Methyldopa, a centrally-acting alpha-2 adrenergic agonist, is a widely used antihypertensive agent, particularly for the management of hypertension in pregnancy.[1] Accurate and reliable quantification of Methyldopa in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. The official pharmacopeias, including the USP and BP/EP, provide standardized methods for this purpose. Concurrently, ongoing research focuses on developing new, potentially more efficient, and robust analytical techniques.
This guide will delve into the experimental protocols and performance characteristics of both established and novel assays for this compound.
Experimental Protocols
This section details the methodologies for the established pharmacopeial assays and a representative newly developed spectrophotometric assay for this compound.
Established Pharmacopeial Methods
1. United States Pharmacopeia (USP) Method (for Methyldopa Tablets)
The USP employs a colorimetric spectrophotometric method for the assay of Methyldopa in tablets.[2]
-
Principle: This method is based on the reaction of Methyldopa with a ferrous tartrate solution in a buffered medium to produce a colored complex, which is then quantified spectrophotometrically.[2]
-
Sample Preparation:
-
Weigh and finely powder not less than 20 Methyldopa tablets.[2]
-
Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of methyldopa, to a 100-mL volumetric flask.[2]
-
Add 50 mL of 0.1 N sulfuric acid and shake mechanically for 15 minutes.[2]
-
Dilute with 0.1 N sulfuric acid to volume and mix.[2]
-
Filter the solution, discarding the first 20 mL of the filtrate.[2]
-
-
Standard Preparation:
-
Dissolve an accurately weighed quantity of USP Methyldopa Reference Standard (RS) in 0.1 N sulfuric acid to obtain a solution with a known concentration of about 1 mg/mL of anhydrous methyldopa.[2]
-
-
Procedure:
-
Pipet 5 mL each of the Assay preparation and the Standard preparation into separate 100-mL volumetric flasks.[2]
-
To each flask, add 5 mL of a freshly prepared Ferrous tartrate solution (composed of ferrous sulfate, potassium sodium tartrate, and sodium bisulfite in water).[2]
-
Add a buffer solution of ammonium (B1175870) acetate (B1210297) in 20% alcohol, adjusted to pH 8.5 with 6 N ammonium hydroxide, to volume.[2]
-
Concomitantly determine the absorbances of both solutions at the wavelength of maximum absorbance (around 520 nm) in a suitable spectrophotometer, using a blank consisting of the reagents.[2]
-
Calculate the quantity of Methyldopa in the portion of Tablets taken.
-
2. British Pharmacopoeia (BP) / European Pharmacopoeia (EP) Method (for Methyldopa Substance)
The BP and EP monographs are harmonized and describe a non-aqueous titration method for the assay of the Methyldopa drug substance.[3]
-
Principle: This is an acid-base titration performed in a non-aqueous solvent to enhance the basic properties of the amino acid group of Methyldopa, allowing for its accurate quantification with a strong acid titrant.
-
Procedure:
Newly Developed Spectrophotometric Method
This method is based on the coupling reaction of Methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ).
-
Principle: Methyldopa reacts with DCQ in an alkaline medium to form a colored product that can be measured spectrophotometrically.
-
Sample Preparation (for Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 0.08 g of anhydrous methyldopa and transfer to a 100 ml volumetric flask.
-
Add about 70 ml of water and shake for 10 minutes.
-
Dilute to volume with water and filter.
-
Dilute 1 ml of the filtrate to 10 ml with water to get a nominal concentration of 80 μg/ml.
-
-
Procedure:
-
To 1.5 ml of the sample solution, add 1 ml of water, 1 ml of sodium acetate buffer, and 1 ml of freshly prepared DCQ solution.
-
Allow the solution to stand for 1 hour.
-
Complete the volume to 10 ml with water.
-
Measure the absorbance of the solution at 400 nm against a reagent blank.
-
The concentration is determined from a calibration curve prepared with standard solutions.
-
Data Presentation: A Comparative Analysis
The performance of the newly developed assay is benchmarked against the established pharmacopeial methods based on key validation parameters.
| Parameter | Newly Developed Spectrophotometric Method | USP Method (Tablets) | BP/EP Method (Substance) |
| Principle | Spectrophotometry (Colorimetric) | Spectrophotometry (Colorimetric)[2] | Non-aqueous Titration[3] |
| Linearity Range | 4–20 μg/ml | As per validation | Not Applicable |
| Correlation Coefficient (r) | 0.9975 | As per validation | Not Applicable |
| Limit of Detection (LOD) | 1.1 μg/ml | As per validation | Not Applicable |
| Limit of Quantification (LOQ) | 3.21 μg/ml | As per validation | Not Applicable |
| Accuracy (% Recovery) | Good recovery reported | As per validation | As per validation |
| Precision (RSD%) | Low RSD reported | As per validation | As per validation |
| Specificity | Potential interference from similar structures | Potential interference from excipients | High |
| Analysis Time | Relatively fast | Moderate | Relatively fast |
| Instrumentation | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | Potentiometer, Burette |
| Reagent Complexity | Requires preparation of DCQ solution | Requires preparation of Ferrous tartrate and buffer solutions[2] | Requires perchloric acid and glacial acetic acid[3] |
Mandatory Visualization
Caption: Workflow for comparing a new Methyldopa assay with pharmacopeial methods.
Conclusion
The established pharmacopeial methods for this compound provide robust and reliable results, forming the basis for quality control in the pharmaceutical industry. The USP utilizes a specific colorimetric reaction for tablets, while the BP/EP relies on a classical non-aqueous titration for the bulk substance, ensuring high accuracy.
Newly developed spectrophotometric methods offer a potentially simpler and faster alternative, especially for routine analysis of finished dosage forms. The presented data for the novel spectrophotometric assay demonstrate good linearity and sensitivity. However, a thorough validation according to ICH guidelines is imperative before adopting any new method for quality control purposes. The choice of analytical method will ultimately depend on the specific application, available instrumentation, and the required level of analytical rigor. This guide serves as a foundational resource for navigating these considerations in the analysis of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
